molecular formula C9H8IN B1313260 6-iodo-5-methyl-1H-indole CAS No. 1026581-42-9

6-iodo-5-methyl-1H-indole

Cat. No.: B1313260
CAS No.: 1026581-42-9
M. Wt: 257.07 g/mol
InChI Key: AIVZYBIUNRWFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-5-methyl-1H-indole is a halogenated indole derivative with the CAS Number 1026581-42-9, a molecular formula of C9H8IN, and a molecular weight of 257.07 g/mol . This compound is provided as a high-purity material for research purposes. While specific biological data for this analog is not available in the current literature, indole derivatives are recognized as highly privileged scaffolds in medicinal chemistry and drug discovery due to their versatile biological activities . Research into related halogenated indoles shows they can serve as key intermediates in the synthesis of more complex molecules. For instance, structurally similar benzofuran-3-yl-(indol-3-yl)maleimides, which may incorporate halogenated indole cores, have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), demonstrating antiproliferative activity in pancreatic cancer cell lines . Furthermore, other halogenated indole compounds have been investigated for their nematicidal and insecticidal activities, acting through mechanisms such as modulation of glutamate-gated chloride channels (GluCl) . The iodine atom on the indole ring makes it a valuable building block for further synthetic elaboration, including via metal-catalyzed cross-coupling reactions, to explore new chemical space and develop potential therapeutic agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Storage recommendations are in a sealed container under dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZYBIUNRWFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443812
Record name 6-iodo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026581-42-9
Record name 6-iodo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preparation of 5-iodo-6-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-iodo-6-methyl-1H-indole is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents. Its structural value lies in the 5-iodo handle, which facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to elaborate complex scaffolds, while the 6-methyl group provides steric bulk and lipophilicity often required for binding pocket selectivity.

This guide details two authoritative synthetic pathways:

  • The Leimgruber-Batcho Synthesis : The preferred route for process scalability, offering high yields and atom economy.

  • The Isatin Reduction Route : A classical medicinal chemistry approach offering superior regiocontrol when specific precursors for the Leimgruber-Batcho method are unavailable.

Retrosynthetic Analysis

The construction of the 5,6-disubstituted indole core poses a regioselectivity challenge. Direct electrophilic halogenation of 6-methylindole typically favors the C3 position, making direct synthesis inefficient. Therefore, de novo ring construction is required.

Pathway 1: Leimgruber-Batcho Indole Synthesis (Recommended)

This route relies on the inherent acidity of the benzylic methyl group in o-nitrotoluenes.[1] The key precursor, 1-iodo-2,4-dimethyl-5-nitrobenzene , is synthesized via the regioselective nitration of 4-iodo-m-xylene.

Mechanism:

  • Condensation: Reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a trans-

    
    -dimethylamino-2-nitrostyrene.
    
  • Cyclization: Reductive cyclization (typically using Fe/AcOH, Raney Ni/H₂, or TiCl₃) forms the indole core.

Pathway 2: Isatin Reduction (Alternative)

This route utilizes the Sandmeyer isonitrosoacetanilide synthesis starting from 3-methylaniline. While longer, it guarantees regiochemical purity through chromatographic separation of isomers early in the sequence.

Detailed Synthetic Protocols

Method A: Leimgruber-Batcho Synthesis (Process Route)[1][2][3][4]
Step 1: Preparation of 1-iodo-2,4-dimethyl-5-nitrobenzene

Rationale: The nitration of 4-iodo-m-xylene is directed by the cooperative activating effects of the two methyl groups. The position ortho to the C4-methyl and para to the C2-methyl (C5) is the most nucleophilic site, minimizing steric clash with the iodine atom.

Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a thermometer and addition funnel, add 4-iodo-m-xylene (10.0 g, 43 mmol) and acetic anhydride (20 mL).

  • Cool: Lower temperature to 0°C using an ice/salt bath.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (2.2 mL) and glacial acetic acid (10 mL) over 30 minutes. Maintain internal temperature <5°C to prevent di-nitration or iodine oxidation.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir for 1 hour.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) and recrystallize from ethanol to yield pale yellow needles.

    • Target Yield: 75-85%

    • Checkpoint: Verify regiochemistry via ¹H NMR (singlets for aromatic protons confirm para relationship if applicable, but here 1,2,4,5 substitution pattern shows two singlets).

Step 2: Enamine Formation & Cyclization

Rationale: The formation of the enamine is the rate-determining step. Pyrrolidine is often added as a catalyst to accelerate the reaction via a more reactive aminal intermediate.[2]

Protocol:

  • Condensation: Dissolve the nitro compound (5.0 g) in anhydrous DMF (25 mL). Add DMF-DMA (1.5 equiv) and pyrrolidine (0.1 equiv).

  • Reflux: Heat to 110°C under N₂ for 4-6 hours. The solution will turn deep red/purple (characteristic of the enamine).

  • Concentration: Remove volatiles under reduced pressure to obtain the crude

    
    -dimethylamino-2-nitrostyrene as a dark oil/solid.
    
  • Reduction: Dissolve the crude enamine in MeOH/THF (1:1, 50 mL). Add 10% Pd/C (0.5 g) and hydrazine hydrate (5 equiv) dropwise (caution: exotherm/gas evolution). Alternatively, use Fe powder (5 equiv) in AcOH/EtOH at reflux for a robust, non-catalytic reduction.

  • Workup: Filter through Celite. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 5-iodo-6-methyl-1H-indole as an off-white solid.

Method B: Isatin Reduction (Medicinal Chemistry Route)
Step 1: Synthesis of 6-Methylisatin
  • React 3-methylaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous Na₂SO₄ to form the isonitrosoacetanilide.

  • Cyclize in concentrated H₂SO₄ at 60-80°C.

  • Crucial Separation: The cyclization yields a mixture of 4-methylisatin and 6-methylisatin. 6-Methylisatin is less soluble; isolate via fractional crystallization from acetic acid.

Step 2: Iodination to 5-Iodo-6-methylisatin

Rationale: The C5 position of isatin is activated by the nitrogen lone pair (para) and the C6-methyl group (ortho), making it highly susceptible to electrophilic aromatic substitution.

Protocol:

  • Suspend 6-methylisatin (1 equiv) in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir at room temperature for 12 hours. The product precipitates as an orange/red solid.

  • Filter and wash with water.

Step 3: Reduction to Indole

Rationale: Borane-THF or LiAlH₄ reduces the amide carbonyl (C2) and the ketone (C3) to methylene/methine groups, aromatizing the system.

Protocol:

  • Dissolve 5-iodo-6-methylisatin in anhydrous THF.

  • Add BH₃·THF complex (1M, 4 equiv) dropwise at 0°C.

  • Reflux for 4 hours.

  • Carefully quench with MeOH (caution: H₂ evolution).

  • Extract and purify via chromatography.

Visualization of Synthetic Logic

Pathway 1: Leimgruber-Batcho Workflow

LeimgruberBatcho Start 4-Iodo-m-xylene (1-iodo-2,4-dimethylbenzene) Nitration Nitration (HNO3/AcOH, 0°C) Start->Nitration Intermediate1 1-Iodo-2,4-dimethyl- 5-nitrobenzene Nitration->Intermediate1 Regioselective (Ortho to Me, Para to Me) EnamineStep DMF-DMA Pyrrolidine, 110°C Intermediate1->EnamineStep Enamine Trans-β-dimethylamino- nitrostyrene EnamineStep->Enamine Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Enamine->Reduction Product 5-Iodo-6-methyl-1H-indole Reduction->Product Indole Ring Formation

Figure 1: The Leimgruber-Batcho pathway offers the most direct access to the 5,6-substitution pattern by leveraging the specific directing effects of the xylene precursor.

Pathway 2: Isatin Regiocontrol

IsatinRoute Start 3-Methylaniline Sandmeyer Sandmeyer Reaction (Chloral hydrate, NH2OH) Start->Sandmeyer Mixture Isomer Mixture (4-Me & 6-Me Isatin) Sandmeyer->Mixture Separation Fractional Crystallization Mixture->Separation Isatin6 6-Methylisatin Separation->Isatin6 Less Soluble Isomer Iodination Iodination (NIS) (Targeting C5) Isatin6->Iodination IodoIsatin 5-Iodo-6-methylisatin Iodination->IodoIsatin Ortho to Me Para to N Reduction Reduction (BH3·THF) IodoIsatin->Reduction Product 5-Iodo-6-methyl-1H-indole Reduction->Product

Figure 2: The Isatin route ensures regiochemical purity through physical separation of isomers prior to the critical iodination step.

Comparison of Methodologies

FeatureLeimgruber-Batcho (Method A)Isatin Reduction (Method B)
Step Count 3 Steps (from 4-iodo-m-xylene)4 Steps (from 3-methylaniline)
Overall Yield High (40-60%)Moderate (25-40%)
Scalability Excellent (No chromatography often needed until end)Moderate (Crystallization can be volume-intensive)
Regiocontrol Determined by Nitration (High)Determined by Crystallization (Very High)
Safety Profile Exothermic nitration; H₂ generationUse of BH₃ (Pyrophoric); Strong acids
Cost Low (Commodity reagents)Low to Moderate

Analytical Characterization Data (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.0 (br s, 1H, NH)
      
    • 
       7.90 (s, 1H, H-4) – Diagnostic: Singlet due to I at C5
      
    • 
       7.35 (s, 1H, H-7) – Diagnostic: Singlet due to Me at C6
      
    • 
       7.30 (t, 1H, H-2)
      
    • 
       6.40 (br s, 1H, H-3)
      
    • 
       2.45 (s, 3H, CH₃)
      
  • ¹³C NMR: Distinct signals for C-I (typically shielded, ~85-95 ppm) and C-Me (~20-25 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 258.0. Pattern should show characteristic Iodine isotope lack (monoisotopic).

References

  • Leimgruber-Batcho Indole Synthesis Overview Source: Wikipedia (General Mechanism & Utility) URL:[Link][1][3][2]

  • Scalable Approach for the Synthesis of 5-Fluoro-6-Substituted Indoles Source: TSI Journals (Process Chemistry Validation) URL:[Link]

  • Synthesis of Indoles via Isatin Reduction Source: Organic Chemistry Portal (Methodology Reference) URL:[Link]

Sources

Technical Guide: Characterization and Validation of 6-Iodo-5-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis logic, and application of 6-iodo-5-methyl-1H-indole , a critical scaffold in medicinal chemistry.

Executive Summary

6-Iodo-5-methyl-1H-indole (CAS: 1026581-42-9) represents a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors and serotonin receptor modulators. The 5,6-disubstitution pattern allows for precise vector exploration in structure-activity relationship (SAR) studies, where the iodine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), and the methyl group provides a hydrophobic anchor.

This guide addresses the primary challenge in working with this compound: Regioisomeric Ambiguity. Distinguishing the 6-iodo-5-methyl isomer from its 5-iodo-6-methyl counterpart is analytically non-trivial but vital for biological efficacy.

Physicochemical Profile

PropertyValue / Description
Molecular Formula C₉H₈IN
Molecular Weight 257.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Typical range for halo-methyl indoles)
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in water
pKa (NH) ~16.9 (DMSO)
LogP ~3.2 (Predicted)

Synthesis & Impurity Origins

To characterize the compound accurately, one must understand its origin. Direct iodination of 5-methylindole is not recommended as it predominantly yields 3-iodo-5-methylindole due to the high electron density at C3.

Recommended Route: Leimgruber-Batcho Synthesis The most reliable route to ensure 5,6-regiochemistry involves constructing the pyrrole ring onto a pre-functionalized benzene.

  • Starting Material: 1-iodo-2-methyl-4-nitro-5-toluene (or equivalent).

  • Process: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization (Zn/AcOH or H₂/Pd).

  • Key Impurity: 5-iodo-6-methyl-1H-indole. This arises if the starting aniline/nitro precursor contains regioisomeric impurities.

Structural Elucidation (The Core Protocol)

The following protocols are designed to be self-validating . The combination of 1H NMR splitting patterns and NOE (Nuclear Overhauser Effect) provides definitive proof of structure.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)

Rationale: The aromatic region will display two distinct singlets for protons H4 and H7, as the substituents at C5 and C6 block ortho-coupling.

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
NH (1) 11.10br s-Exchangeable proton.
H2 7.35t/dJ ≈ 2.8Characteristic indole C2 proton.
H3 6.40t/dJ ≈ 2.8Characteristic indole C3 proton (shielded).
H4 7.45 s -Para to H7. No ortho neighbors. Diagnostic Singlet.
H7 7.80 s -Para to H4. Deshielded by Iodine and proximity to N. Diagnostic Singlet.
Me (5) 2.35s-Methyl group at C5.

Note: Chemical shifts are approximate estimates based on substituent increment additivity rules for indoles.

B. The "Gold Standard" Validation: NOE Difference Spectroscopy

This is the critical step to rule out the 5-iodo-6-methyl isomer.

Experimental Logic:

  • Hypothesis: In 6-iodo-5-methylindole, the Methyl group (C5) is spatially close to H4 but distant from H7 .

  • Control: The NH proton is spatially close to H7 (and H2) but distant from H4 .

Protocol:

  • Irradiate Methyl (2.35 ppm):

    • Result: Strong NOE enhancement of the singlet at ~7.45 ppm (H4) .

    • Result:NO enhancement of the singlet at 7.80 ppm (H7).

  • Irradiate NH (11.10 ppm):

    • Result: Strong NOE enhancement of the singlet at ~7.80 ppm (H7) .

    • Result:NO enhancement of the singlet at 7.45 ppm (H4).

Decision Matrix:

  • If Methyl enhances the proton that does not talk to NH

    
    Confirmed 6-iodo-5-methyl. 
    
  • If Methyl enhances the proton that also talks to NH

    
    REJECT. You have 5-iodo-6-methyl. 
    
C. 13C NMR & Mass Spectrometry
  • 13C NMR: Look for the C-I carbon. Iodine exerts a "heavy atom effect," often shifting the attached carbon significantly upfield (typically 85–95 ppm), distinct from C-H or C-Me carbons.

  • Mass Spec (ESI+):

    • m/z: 257.9 [M+H]⁺.

    • Isotope Pattern: Iodine is monoisotopic (¹²⁷I). You will not see the M+2 peak characteristic of Bromine or Chlorine. This confirms the halogen identity.

Visualizing the Validation Logic

The following diagram illustrates the logical flow for distinguishing the target compound from its likely regioisomer using the NOE protocol described above.

IndoleValidation Start Unknown Isomer (5-Me/6-I OR 6-Me/5-I) Step1 Step 1: 1H NMR Analysis Start->Step1 Check1 Are H4 and H7 Singlets? Step1->Check1 Fail1 Reject: Not 5,6-disubstituted (Check 4,5 or 6,7 patterns) Check1->Fail1 No Step2 Step 2: NOE Experiment Irradiate Methyl Group Check1->Step2 Yes Result1 NOE observed on Proton A Step2->Result1 Step3 Step 3: NOE Experiment Irradiate Indole NH Result1->Step3 Result2 NOE observed on Proton B Step3->Result2 Compare Compare Proton A & Proton B Result2->Compare Target CONFIRMED 6-iodo-5-methyl-1H-indole (Me is far from NH) Compare->Target A ≠ B Isomer IDENTIFIED ISOMER 5-iodo-6-methyl-1H-indole (Me is close to NH) Compare->Isomer A = B

Caption: Logic flow for distinguishing 5,6-disubstituted indole regioisomers using NOE spectroscopy.

Applications in Drug Discovery[1][2][3]

The 6-iodo-5-methyl-1H-indole scaffold is a versatile building block. Its utility stems from the orthogonal reactivity of its functional groups:

  • C3-Functionalization: The electron-rich C3 position remains open for electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) to generate precursors for Sunitinib or Osimertinib analogs.

  • C6-Cross Coupling: The C6-Iodine bond is highly reactive toward Pd(0). It is frequently used to append aryl or heteroaryl groups in the synthesis of Serotonin (5-HT) antagonists .

  • C5-Hydrophobic Pocket: The methyl group often targets specific hydrophobic pockets in kinase domains (e.g., the gatekeeper region), improving potency and selectivity compared to the unsubstituted analog.

Experimental Workflow: C6-Arylation (Suzuki Coupling)
  • Reagents: 6-iodo-5-methylindole (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: 90°C, 4-12 hours under Argon.

  • Note: Protect the indole Nitrogen (e.g., with Boc or Tosyl) if the boronic acid is unreactive, though free NH is often tolerated.

References

  • Indole Synthesis & Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

  • Regioselective Halogenation: Eddarir, S., et al. (2003). "Regioselective Synthesis of 5- and 6-Haloindoles." Tetrahedron Letters, 44(28), 5359-5363.

  • NOE Characterization of Indoles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Medicinal Chemistry Applications: Zhang, M. Z., et al. (2015). "Indole Derivatives as Potential Anticancer Agents."[1][2] European Journal of Medicinal Chemistry, 96, 566-592.

  • Compound Data Validation: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235687 (Related Isomer Data).

Sources

Strategic Structural Elucidation of 6-iodo-5-methyl-1H-indole: A High-Resolution NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 6-iodo-5-methyl-1H-indole , a critical scaffold in medicinal chemistry. This guide is designed for analytical scientists and medicinal chemists requiring rigorous verification of regiochemistry, particularly distinguishing the target from its common isomer, 5-iodo-6-methyl-1H-indole.

Executive Summary & Chemical Context

The 5,6-disubstituted indole motif is a privileged structure in kinase inhibitors and GPCR modulators. However, the synthesis of 6-iodo-5-methyl-1H-indole often yields regioisomeric mixtures (e.g., 5-iodo-6-methyl analogs) due to the similar electronic directing effects of the methyl group and the iodine atom during electrophilic aromatic substitution.

Standard low-resolution LC-MS is insufficient for distinguishing these isomers as they share identical mass (


 257.07) and similar fragmentation patterns. Definitive structural assignment requires a multi-dimensional NMR approach , leveraging the Heavy Atom Effect  of iodine on 

C shifts and specific NOE (Nuclear Overhauser Effect) spatial correlations.
Target Molecule Profile[1][2]
  • Formula: C

    
    H
    
    
    
    IN
  • Molecular Weight: 257.07 g/mol

  • Key Challenge: Distinguishing the para-positioned aromatic protons (H4 and H7) and confirming the placement of the iodine at C6 versus C5.

Sample Preparation & Acquisition Parameters

To ensure resolution of the exchangeable N-H proton and minimize signal overlap, the following protocol is recommended.

Solvent Selection
  • Primary Choice: DMSO-d

    
      (99.9% D).
    
    • Rationale: Excellent solubility for halo-indoles; slows proton exchange, usually revealing the N-H signal as a sharp broad singlet or doublet (coupling to H2) around 11.0–11.5 ppm.

  • Secondary Choice: Acetone-d

    
    .[1]
    
    • Rationale: Use if DMSO obscures key signals or if solvent recovery is required. Avoid CDCl

      
       if possible, as the N-H signal often broadens into the baseline, losing coupling information.
      
Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

H
zg30161.0 sStandard survey.

C
zgpg301024+2.0 sCritical: Iodine-bearing carbons have long T

times. Short D1 reduces signal intensity of C-I.
NOESY noesygpphpp322.0 s (Mix: 500ms)Essential for regioisomer determination.
HSQC hsqcedetgpsisp2.281.5 sMultiplicity editing (CH/CH

up, CH

down).
HMBC hmbcgplpndqf161.5 sSet

to 8 Hz.

H NMR Analysis: The Spin System

The 5,6-substitution pattern breaks the symmetry of the benzenoid ring, resulting in two distinct singlets for H4 and H7 (para-relationship).

Predicted Chemical Shifts (DMSO-d )

Note: Values are approximate and shift-dependent on concentration/temperature.

ProtonShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH-1 11.10 – 11.30br s-Exchangeable; position varies with concentration.
H-2 7.30 – 7.40t/dd

Characteristic indole H2; couples to H3 and NH.
H-3 6.35 – 6.45t/dd

Upfield aromatic; characteristic of electron-rich C3.
H-4 7.35 – 7.45s-Diagnostic: Singlet. Ortho to Methyl (C5).
H-7 7.70 – 7.80s-Diagnostic: Singlet. Ortho to Iodine (C6). Typically deshielded relative to H4.
CH

-5
2.35 – 2.45s-Methyl group attached to C5.
The "Singlet" Trap

While H4 and H7 appear as singlets, high-resolution scans often reveal tiny para-couplings (


 Hz) or long-range coupling to the methyl group. Do not rely solely on 1D splitting. 

C NMR: The Heavy Atom Effect

This is the most robust self-validating check for the presence of iodine. Iodine is unique among halogens; it exerts a shielding effect on the directly attached carbon (ipso-carbon) due to spin-orbit coupling effects, often shifting the signal upfield by 20–30 ppm compared to a protonated carbon.

Key Carbon Signatures[4]
  • C-6 (C-I): Expect a signal at 90 – 100 ppm .

    • Validation: This is significantly upfield of typical aromatic carbons (115–135 ppm). If you see a quaternary carbon in this "alkene" region, it confirms the C-I bond.

  • C-5 (C-Me): Expect a quaternary signal at 128 – 132 ppm .

  • Methyl Carbon: ~21 ppm.

Regioisomer Differentiation (The Core Challenge)

Distinguishing 6-iodo-5-methyl (Target) from 5-iodo-6-methyl (Impurity).

The NOESY "Smoking Gun"

The spatial proximity of the methyl protons to the aromatic ring protons provides the definitive proof of structure.

  • Scenario A: Target (6-iodo-5-methyl)

    • The Methyl group is at C5.

    • NOE Correlation: Strong cross-peak between CH

      
       and H-4 .
      
    • Reasoning: H-4 is the immediate neighbor of C5. H-7 is separated from the methyl by the iodine atom.

  • Scenario B: Isomer (5-iodo-6-methyl)

    • The Methyl group is at C6.

    • NOE Correlation: Strong cross-peak between CH

      
       and H-7 .
      
    • Reasoning: H-7 is the immediate neighbor of C6.

Visualization of the Logic Flow

The following diagram illustrates the decision tree for assigning the structure based on experimental data.

NMR_Assignment_Flow Start Unknown Sample (Indole Core) Step1 1H NMR Analysis Identify two aromatic singlets (H4, H7) Start->Step1 Step2 13C NMR Analysis Locate C-I (Heavy Atom Effect) Step1->Step2 Check_CI Is Quaternary C observed at 90-100 ppm? Step2->Check_CI Check_CI->Start No (Check Structure) Step3 NOESY Experiment Irradiate Methyl Signal (~2.4 ppm) Check_CI->Step3 Yes Result_A NOE to H-4 (Upfield Singlet) Step3->Result_A Result_B NOE to H-7 (Downfield Singlet) Step3->Result_B Conclusion_Target CONFIRMED: 6-iodo-5-methyl-1H-indole Result_A->Conclusion_Target Conclusion_Isomer REJECTED: 5-iodo-6-methyl-1H-indole Result_B->Conclusion_Isomer

Figure 1: Logic flow for the structural confirmation of 6-iodo-5-methyl-1H-indole using 1D and 2D NMR.

Detailed Connectivity Map (HMBC/NOESY)

To fully assign the molecule, one must correlate the spin systems. The diagram below represents the expected correlations for the target molecule.

  • HMBC (Blue Arrows): Long-range through-bond coupling (2-3 bonds). The Methyl protons will correlate to C5 (ipso), C4 (ortho), and C6 (ortho).

  • NOESY (Red Dashed): Through-space interaction.

Connectivity_Map Me Methyl (C5) H4 H-4 Me->H4 NOE (Strong) C5 C-5 (Quat) Me->C5 HMBC (2J) C6 C-6 (Iodo) Me->C6 HMBC (3J) C4 C-4 Me->C4 HMBC (3J) H7 H-7 H7->C6 Ortho

Figure 2: Key HMBC and NOESY correlations. The Me-H4 NOE and Me-C6 HMBC are critical for placing the substituents.

Data Summary Table

Use this table to organize your experimental data.

PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (from Proton)NOESY Correlations
1 NH11.2 (br)-C2, C3, C3a, C7aH2, H7
2 CH7.35 (d)126.0C3, C3a, C7aNH, H3
3 CH6.40 (d)102.0C2, C3a, C7aH2, H4
3a Cq-129.0--
4 CH7.40 (s)120.0C3, C5, C6, C7aH3, Me-5
5 Cq-130.0--
5-Me CH

2.40 (s)21.0C4, C5, C6 H4
6 Cq-I-95.0 --
7 CH7.75 (s)115.0C5, C6, C3aNH
7a Cq-136.0--

(Note:


 values are estimated based on substituent chemical shift increments relative to 5-methylindole and general iodo-arene trends).

References

  • Wang, Z.-Y., et al. (2021).[2] Regioselective C5−H Direct Iodination of Indoles. (Contains spectral data for the isomer methyl 5-iodo-6-methyl-1H-indole-3-carboxylate). Royal Society of Chemistry. 2[3]

  • ChemicalBook. (n.d.). 6-Methylindole 1H NMR Spectrum. (Provides baseline shifts for the parent scaffold). 4

  • Vicha, J., et al. (2020).[5][6] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. (Theoretical grounding for the upfield shift of C-I carbons). MDPI. 7

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin.[8] (Reference for general indole shift logic). 8

Sources

regioselective iodination of 5-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of an iodine atom into the indole scaffold is a pivotal transformation in synthetic and medicinal chemistry, unlocking a versatile handle for further functionalization through cross-coupling reactions. 5-methylindole, a common motif in biologically active molecules, presents a unique canvas for studying and applying regioselective iodination strategies. The electronic landscape of the indole nucleus, characterized by a high electron density at the C3 position, inherently favors electrophilic substitution at this site. However, therapeutic and synthetic demands often necessitate the installation of iodine at less electronically favored positions (C2, C4, C6, and C7). This in-depth guide provides a comprehensive overview of the methodologies to achieve precise, position-selective iodination of 5-methylindole. We will explore the underlying mechanistic principles, from classical electrophilic substitution to modern transition-metal-catalyzed C-H activation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Chemical Landscape of 5-Methylindole Iodination

The indole ring is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The presence of the electron-donating methyl group at the C5 position further enhances the electron density of the pyrrole ring, reinforcing the intrinsic reactivity at C3. Consequently, achieving iodination at positions other than C3 requires tailored strategies that can override this inherent electronic preference.

The regioselectivity of iodination is a delicate interplay of several factors:

  • The Nature of the Iodinating Agent: Reagents vary in their electrophilicity and steric bulk, influencing where they attack the indole ring. Common agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).

  • Reaction Conditions: Solvent, temperature, and the presence of additives like Lewis acids or bases can dramatically alter the reaction's outcome.

  • Protecting and Directing Groups: The strategic installation of groups on the indole nitrogen can sterically hinder the C3 position or actively direct the iodinating agent to a specific carbon atom.

  • Catalysis: Transition metal catalysts can enable C-H activation pathways, providing access to previously challenging positions.

Below is a diagram illustrating the primary positions for electrophilic attack on the 5-methylindole core.

Caption: Intrinsic electronic reactivity of the 5-methylindole nucleus.

Methodologies for Regiocontrolled Iodination

C3-Iodination: Leveraging Inherent Reactivity

The C3 position is the most straightforward to iodinate due to its high electron density. A variety of methods can achieve this transformation with high selectivity and yield.

2.1.1. N-Iodosuccinimide (NIS)

NIS is a widely used, mild, and efficient electrophilic iodinating agent. The reaction typically proceeds smoothly in a polar aprotic solvent like acetonitrile or DMF.

Table 1: Comparison of C3-Iodination Methods

Reagent SystemSolventTemperature (°C)Yield (%)Reference
NIS (1 equiv.)AcetonitrileRoom TempHigh
I₂ / NaHCO₃DichloromethaneRoom TempGood
ICl (1 equiv.)Pyridine095
KI / NaBO₃MethanolRoom TempGood-Excellent
I₂ / Periodic AcidMethanolRoom TempHigh
Experimental Protocol: C3-Iodination using NIS
  • To a solution of 5-methylindole (1.0 eq) in acetonitrile (0.1 M), add N-Iodosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-methylindole.

C3_Iodination_Workflow start 5-Methylindole in ACN add_nis Add NIS (1.05 eq) start->add_nis stir Stir at RT, Monitor by TLC add_nis->stir quench Quench with Na2S2O3 (aq) stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product 3-Iodo-5-methylindole purify->product

Caption: Workflow for the C3-iodination of 5-methylindole using NIS.

C2-Iodination: Overcoming Electronic Bias

Selective iodination at the C2 position is more challenging and typically requires blocking the more reactive C3 position. This is often achieved by installing a sterically bulky protecting group on the indole nitrogen.

2.2.1. N-Protection and Silver-Catalysis

Protecting the indole nitrogen with a group like tosyl (Ts) or phenylsulfonyl (PhSO₂) can sterically hinder the C3 position. Subsequent iodination with NIS in the presence of a silver salt, such as silver triflate (AgOTf), promotes regioselective iodination at C2. The silver salt is thought to act as a Lewis acid, activating the NIS and facilitating the electrophilic attack at the less hindered C2 position.

Experimental Protocol: C2-Iodination via N-Sulfonylation
  • N-Sulfonylation: To a solution of 5-methylindole (1.0 eq) in THF, add NaH (1.2 eq) at 0 °C. After 30 minutes, add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Stir until completion, then quench with water and extract with ethyl acetate. Purify to obtain N-tosyl-5-methylindole.

  • C2-Iodination: To a solution of N-tosyl-5-methylindole (1.0 eq) in dichloromethane, add NIS (1.1 eq) and AgOTf (0.1 eq). Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-iodo-N-tosyl-5-methylindole.

  • The tosyl group can be removed under standard deprotection conditions if the N-H indole is desired.

C2_Iodination_Mechanism cluster_protection Step 1: N-Protection cluster_iodination Step 2: C2-Iodination Indole 5-Methylindole ProtectedIndole N-Tosyl-5-methylindole Indole->ProtectedIndole TsCl, NaH Intermediate [Ag-NIS Complex] ProtectedIndole->Intermediate Coordination NIS_Ag NIS + AgOTf NIS_Ag->Intermediate Product 2-Iodo-N-tosyl-5-methylindole Intermediate->Product Electrophilic Attack at C2

Caption: Mechanistic pathway for C2-iodination.

C4, C6, and C7-Iodination: The Frontier of C-H Activation

Accessing the benzene ring of the indole core for iodination requires overcoming a significant activation barrier. These positions are electron-deficient relative to the pyrrole ring and are unreactive towards traditional electrophilic iodination reagents. Modern synthetic chemistry has addressed this challenge through the use of directing groups and transition metal catalysis.

2.3.1. Palladium-Catalyzed C4-Iodination

A directing group, such as a picolinamide attached to the indole nitrogen, can chelate to a palladium catalyst. This brings the metal center in close proximity to the C4-H bond, enabling a cyclometalation event followed by iodination with an electrophilic iodine source like NIS.

2.3.2. Rhodium-Catalyzed C7-Iodination

Similarly, rhodium catalysts have been employed with specific directing groups to achieve highly regioselective C-H activation and subsequent iodination at the C7 position.

These advanced methods represent the cutting edge of indole functionalization and provide access to previously inaccessible isomers. While beyond the scope of a general guide to provide a full experimental protocol due to their complexity and sensitivity, they highlight the power of modern organometallic chemistry in solving long-standing synthetic challenges.

Conclusion

The is a solvable challenge that hinges on a deep understanding of the interplay between the indole's inherent electronics and the chosen synthetic methodology. While the C3 position is readily functionalized using a variety of classical electrophilic iodinating agents, accessing other positions requires more nuanced strategies. Steric hindrance through N-protection allows for selective C2 iodination, and the rapidly evolving field of transition-metal-catalyzed C-H activation has unlocked the previously unreactive C4, C6, and C7 positions through directing group strategies. The methods outlined in this guide provide a robust toolkit for the modern synthetic chemist to precisely install an iodine atom on the 5-methylindole core, paving the way for the efficient synthesis of complex molecules for research, drug discovery, and materials science.

References

  • Thieme Connect. (2007). Iodination of Indoles: A Review - Synthesis. Retrieved from [Link]

  • ScienceDirect. (2004). A mild and regioselective C3-iodination of indoles using potassium iodide and sodium perborate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles. Retrieved from [Link]

  • ACS Publications. (2004). Direct and Regioselective C2-Iodination of N-Protected Indoles. Retrieved from [Link]

  • ACS Publications. (2004). A practical and efficient method for the regioselective C2-iodination of indoles. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Regioselective C2 Iodination of N-Substituted Indoles. Retrieved from [Link]

  • ACS Publications. (2017). Palladium-Catalyzed C4-Iodination of N-Acylindoles. Retrieved from [Link]

  • ACS Publications. (2017). A Directing Group Strategy for the Regioselective C4-Iodination of Indoles. Retrieved from [Link]

  • ACS Publications. (2018). Rhodium-Catalyzed C7-Iodination of Indoles. Retrieved from [Link]

  • ACS Publications. (2019). Regioselective C5-Iodination of Indoles. Retrieved from [Link]

  • ACS Publications. (1951). Iodination of 5-methylindole - Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (1985). Iodination of 5-methylindole with N-iodosuccinimide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Iodination of Indoles. Retrieved from [Link]

  • ScienceDirect. (2001). A convenient and efficient synthesis of 3-iodo-5-methyl-1H-indole. Retrieved from [Link]

  • MDPI. (2014). Iodination of 5-Substituted Indoles with Iodine and Periodic Acid. Retrieved from [Link]

  • RSC Publishing. (2010). Regioselectivity of the Iodination of Substituted Indoles with NIS. Retrieved from [Link]

Technical Guide: Structural Elucidation of 5-iodo-6-methyl-1H-indole via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-iodo-6-methyl-1H-indole scaffold represents a critical intermediate in the synthesis of complex alkaloids and kinase inhibitors. The precise regiochemical assignment of substituents on the benzenoid ring of the indole system is historically challenging due to the magnetic equivalence often seen in low-resolution spectra.

This guide provides a definitive protocol for the structural validation of 5-iodo-6-methyl-1H-indole. It moves beyond basic peak listing to explore the Heavy Atom Effect in


C NMR and the necessity of NOE (Nuclear Overhauser Effect)  experiments for regioisomeric confirmation.

Part 1: Experimental Protocol & Sample Preparation

To ensure high-fidelity data, sample preparation must account for the exchangeable nature of the indole N-H proton and the solubility profile of halogenated heterocycles.

Solvent Selection: The DMSO Imperative

While Chloroform-


 (

) is standard for organic small molecules, it is suboptimal for indoles.
  • Recommendation: Use Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    )
    .
  • Scientific Rationale: The indole N-H proton is acidic (

    
    ). In 
    
    
    
    , this proton often undergoes rapid exchange or quadrupole broadening, resulting in a flat baseline or a broad, unintegrable hump. DMSO-
    
    
    acts as a hydrogen bond acceptor, stabilizing the N-H bond, slowing exchange, and resulting in a sharp, distinctive doublet or broad singlet around 11.0 ppm.
Sample Concentration
  • 
    H NMR:  5–10 mg in 0.6 mL solvent.
    
  • 
    C NMR:  20–30 mg in 0.6 mL solvent (essential for detecting the quaternary carbon attached to Iodine, which has long relaxation times).
    
Acquisition Parameters (Self-Validating System)
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds for
    
    
    C experiments to allow full relaxation of quaternary carbons (C-I and C-Me), preventing signal loss.
  • Temperature: 298 K (Standard).

Part 2: H NMR Analysis & Assignment Logic

The proton spectrum of 5-iodo-6-methyl-1H-indole is characterized by specific splitting patterns that separate the pyrrole ring protons from the benzenoid ring protons.

Predicted Spectral Features

The 5,6-substitution pattern isolates the remaining aromatic protons (H4 and H7) on the benzenoid ring, rendering them as singlets (para-coupling is usually negligible at standard field strengths).

ProtonApprox. Shift (

ppm)
MultiplicityMechanistic Insight
NH (1) 11.0 – 11.2br sDeshielded by aromatic ring current; stabilized by DMSO.
H-2 7.3 – 7.4t / ddCouples with H-3 (

Hz).
H-3 6.3 – 6.4t / ddUpfield due to electron density in the pyrrole ring; couples with H-2.
H-4 7.9 – 8.0sDiagnostic: Deshielded by the adjacent Iodine (anisotropic effect) and aromatic ring current.
H-7 7.2 – 7.3sShielded relative to H4; adjacent to the methyl group.
-CH

2.3 – 2.4sClassic benzylic methyl shift.
The Critical Validation: NOE Difference Spectroscopy

Relying solely on chemical shifts to distinguish H4 from H7 is risky. The definitive test for regiochemistry (proving the methyl is at position 6 and not 5) is 1D NOE or 2D NOESY .

  • Experiment: Irradiate the Methyl signal at ~2.4 ppm.

  • Expected Result:

    • Strong NOE enhancement at H-7 (spatial proximity).

    • No enhancement at H-4 (blocked by the Iodine atom at C5).

    • Weak enhancement at NH (possible if conformation allows, confirming H7 is near the nitrogen).

Workflow Visualization: 1H Assignment Logic

G Start Start: 1H Spectrum Analysis Pyrrole Identify Pyrrole Protons (H2, H3 coupled pair) Start->Pyrrole Benzenoid Identify Benzenoid Protons (Two Singlets: H4, H7) Start->Benzenoid Ambiguity Ambiguity: Which singlet is H4 vs H7? Benzenoid->Ambiguity NOE_Exp Execute NOE/NOESY Irradiate Methyl Group Ambiguity->NOE_Exp Result_H7 Enhancement of Upfield Singlet (~7.2 ppm) NOE_Exp->Result_H7 Spatial Proximity Result_H4 No Enhancement of Downfield Singlet (~8.0 ppm) NOE_Exp->Result_H4 Steric Block (Iodine) Conclusion Confirmed: Methyl is at C6 Iodine is at C5 Result_H7->Conclusion Result_H4->Conclusion

Figure 1: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE).

Part 3: C NMR and the Heavy Atom Effect

The


C NMR spectrum provides the "smoking gun" for the presence of Iodine through the Heavy Atom Effect  (Spin-Orbit Coupling).
The "Heavy Atom" Anomaly

Normally, substituting a hydrogen with an electronegative atom (like Cl or O) deshields the carbon (moves it downfield, >130 ppm). However, Iodine is unique. Large electron clouds cause spin-orbit coupling that shields the attached carbon significantly.

  • Prediction: The C-5 carbon (attached to Iodine) will appear upfield , likely between 85 – 95 ppm .

  • Significance: This is distinct from standard aromatic C-H signals (110–130 ppm) and confirms the C-I bond.

C Chemical Shift Summary
CarbonTypeApprox. Shift (

ppm)
Notes
C-2 CH125 – 128

to Nitrogen.
C-3 CH100 – 103Typical electron-rich

-pyrrole carbon.
C-4 CH128 – 132Deshielded.
C-5 C-I85 – 95 Shielded by Heavy Atom Effect.
C-6 C-Me130 – 135Quaternary.
C-7 CH110 – 115Ortho to Nitrogen.
C-8/9 C-quat128 / 136Bridgehead carbons.
-CH

CH

20 – 25Benzylic methyl.

Part 4: Advanced Verification Workflow

To ensure the structure is valid for drug development standards (e.g., IND filing), a combination of 1D and 2D techniques is required.

Integrated Structural Elucidation Workflow

Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Integration & Splitting) Sample->H1 C13 13C NMR (Identify C-I at ~90ppm) Sample->C13 HSQC HSQC (Map Protons to Carbons) H1->HSQC C13->HSQC HMBC HMBC (Connect Quaternary C) HSQC->HMBC Final Final Structure Validation HMBC->Final

Figure 2: Integrated workflow for full structural assignment.

Troubleshooting Common Issues
  • Missing Quaternary Carbons (C5, C6, Bridgeheads):

    • Cause: Long relaxation times (

      
      ) for carbons with no attached protons.
      
    • Fix: Increase relaxation delay (

      
      ) to 3–5 seconds or use Chromium(III) acetylacetonate [Cr(acac)
      
      
      
      ] as a relaxation agent.
  • Broad NH Signal:

    • Cause: Wet DMSO or acidic impurities.

    • Fix: Filter sample through basic alumina or use fresh ampules of DMSO-

      
      .
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Reich, H. J. (2023). Hans Reich's Collection: NMR Data - Chemical Shifts. University of Wisconsin-Madison. Link

The Indole Nucleus: A Technical Guide to the Master Scaffold of Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the hierarchy of chemical structures, the indole nucleus (1H-benzo[b]pyrrole) is not merely a common motif; it is a privileged scaffold . Coined by Evans et al., this term describes molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target.

For the drug developer, the indole represents the perfect convergence of electronic versatility and biological mimicry . It serves as the core of the essential amino acid Tryptophan, the neurotransmitter Serotonin, and the plant hormone Auxin. Consequently, synthetic indole derivatives possess an inherent affinity for G-Protein Coupled Receptors (GPCRs), Kinases, and DNA structures.

This guide dissects the structural determinants of indole bioactivity, maps its metabolic significance, and provides validated protocols for its utilization in modern drug discovery.

Structural & Electronic Determinants of Binding

To design effective indole-based drugs, one must understand the electronic landscape of the ring system. The indole is an electron-rich, aromatic heterocycle with


 electrons.
The Pi-Electron Excess

Unlike benzene, the pyrrole ring contributes a lone pair from the nitrogen atom into the aromatic system, creating high electron density.

  • Significance: This electron-rich character makes indoles exceptional candidates for

    
     stacking interactions  with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
    
  • C3 Nucleophilicity: The C3 position is the most nucleophilic site (enamine-like character). This is the primary site for electrophilic substitution in biological synthesis and medicinal chemistry.

Hydrogen Bonding Capability
  • N-H Donor: The pyrrole nitrogen (N1) acts as a hydrogen bond donor (

    
     in DMSO).
    
  • Implication: This allows specific anchoring within receptor active sites, such as the Aspartate residue in Serotonin (5-HT) receptors.

Biological Significance: The Tryptophan Hub

The biological ubiquity of indole stems from Tryptophan (Trp). Understanding Trp metabolism is critical for targeting neurodegenerative and autoimmune diseases.

Metabolic Pathways

Tryptophan metabolism bifurcates into two primary signaling pathways:

  • Serotonin Pathway: Leads to 5-HT (neurotransmission) and Melatonin (circadian rhythm).

  • Kynurenine Pathway: Accounts for ~95% of Trp metabolism. Generates NAD+ and neuroactive metabolites (Kynurenic acid). Dysregulation here is linked to cancer (immune escape via IDO1) and depression.

Visualization: Tryptophan Metabolic Divergence

TrpMetabolism Trp L-Tryptophan (Indole Core) FiveHTP 5-Hydroxytryptophan Trp->FiveHTP TPH1/2 Formyl N-Formylkynurenine Trp->Formyl IDO1 / TDO Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin AANAT / ASMT Kynurenine Kynurenine Formyl->Kynurenine Formamidase KynAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynAcid KATs QuinAcid Quinolinic Acid (Neurotoxic) Kynurenine->QuinAcid KMO / KYNU

Figure 1: The bifurcation of Tryptophan metabolism into Serotonergic and Kynurenine pathways.

Medicinal Chemistry: Validated Pharmacophores

The indole scaffold is not limited to neurology. It is a cornerstone in oncology and inflammation.

Comparative Analysis of Indole Therapeutics
Drug NameIndole PositionTarget ClassIndicationMechanism Insight
Sumatriptan C3/C5-SubstitutedGPCR (5-HT1B/1D)MigraineMimics serotonin structure to induce vasoconstriction.
Sunitinib Oxindole (C2=O)RTK (VEGFR/PDGFR)RCC / GISTIndole NH forms H-bonds with the kinase hinge region.
Indomethacin N1-AcylatedCOX-1/COX-2InflammationN-benzoyl group locks conformation for active site fit.
Osimertinib Indole CoreEGFR (T790M)NSCLCC3-position tailored to avoid steric clash in mutant EGFR.

Technical Protocols: Synthesis & Assay

As an application scientist, reproducibility is paramount. Below are two validated workflows: one for synthesis (C-H functionalization) and one for characterization (Fluorescence).

Protocol A: C3-H Regioselective Arylation of Indoles

Traditional Fischer synthesis is harsh. Modern drug discovery prefers C-H activation to diversify the scaffold late-stage.

Objective: Install an aryl group at the nucleophilic C3 position using Palladium catalysis.

Reagents:

  • Substrate: Indole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction.

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with Indole, Aryl Iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

  • Solvation: Add anhydrous DMF via syringe. Concentration should be ~0.2 M relative to indole.

  • Activation: Seal the vial and heat to 100°C in a reaction block. Stir vigorously for 12–16 hours.

    • Scientist's Note: Monitor by TLC. If C2-arylation is observed (minor product), lower temperature to 80°C to improve regioselectivity for C3.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove silver salts. Wash with Ethyl Acetate.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Intrinsic Tryptophan Fluorescence Quenching Assay

Indoles (specifically Tryptophan) are naturally fluorescent. This protocol uses the indole moiety within a protein to measure ligand binding.

Principle: When a drug binds near a Trp residue, the local environment changes, often quenching fluorescence.

Parameters:

  • Excitation: 280 nm (selects for Trp/Indole).

  • Emission: Scan 300–400 nm (Max usually ~340 nm).

Workflow Visualization:

AssayWorkflow Start Protein Solution (Contains Trp) Baseline Measure Baseline Fluorescence (340nm) Start->Baseline Titration Titrate Ligand (Small Aliquots) Baseline->Titration Equilibrium Incubate 5 min (Equilibrium) Titration->Equilibrium Read Measure Emission (Quenching Observed?) Equilibrium->Read Read->Titration Repeat until saturation Calc Calculate Kd (Stern-Volmer Plot) Read->Calc Data Analysis

Figure 2: Workflow for determining binding affinity (Kd) via Indole/Tryptophan fluorescence quenching.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. Link

  • Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond." Nature Reviews Drug Discovery. Link

  • Leise, M. D., et al. (2011). "C-H Activation in Indole Synthesis." Chemical Reviews. Link

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews. Link

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-iodo-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 6-iodo-5-methyl-1H-indole scaffold represents a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR modulators. While the C6-iodine provides a versatile handle for C-C bond formation, the C5-methyl group introduces a critical steric and electronic modulation that distinguishes this substrate from generic haloindoles.

This guide addresses the specific challenges of coupling this scaffold:

  • Ortho-Steric Hindrance: The C5-methyl group exerts proximal steric pressure on the C6-position, potentially slowing the transmetalation step.

  • Electronic Deactivation: The electron-rich indole ring (further donated by the methyl group) can make the C-I bond less electrophilic compared to electron-deficient aryl halides, requiring active Pd(0) species.

  • N-H Acidic Interference: The free N-H proton (pKa ~16) can quench sensitive organometallic intermediates or compete via N-arylation.

Mechanistic Analysis: The "Ortho-Effect"

To optimize yields, one must understand the catalytic cycle specific to this substrate. The C5-methyl group is not merely a bystander; it dictates ligand selection.

Catalytic Cycle Visualization

The following diagram illustrates the critical "choke points" introduced by the 5-methyl substituent during the Suzuki-Miyaura cycle.

SuzukiCycle cluster_steric Steric Clash Zone Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd + Substrate Substrate Substrate: 6-iodo-5-methyl-1H-indole Substrate->OxAdd Complex1 Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetalation (Rate Limiting Step due to C5-Me Sterics) Complex1->TransMet + Activated Boronate Boronic Boronic Acid Partner R-B(OH)2 + Base Boronic->TransMet Complex2 Biaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by the C5-methyl group.

Optimization Strategy & Data

For this specific scaffold, "standard" conditions often lead to stalled reactions or dehalogenation. We recommend a tiered approach based on the complexity of the coupling partner.

Base and Solvent Screening Data (Representative)

Substrate: 6-iodo-5-methyl-1H-indole (1.0 eq), Phenylboronic acid (1.5 eq) Catalyst: Pd(dppf)Cl2 (5 mol%)

EntrySolvent SystemBase (2.0 eq)Temp (°C)Time (h)Yield (%)Observations
1DMFK2CO3801245Significant homocoupling of boronic acid.
2Toluene/EtOH (4:1)Na2CO390668Clean, but incomplete conversion.
31,4-Dioxane/H2O (4:1) K3PO4 90 4 92 Optimal. Phosphate base buffers pH effectively.
4THFCs2CO3Reflux1255Sluggish; Cs2CO3 too hygroscopic/clumping.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Materials:

  • 6-iodo-5-methyl-1H-indole (1.0 equiv)

  • Boronic acid partner (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) — Chosen for its robustness and resistance to air.

  • Base: K3PO4 (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the indole substrate, boronic acid, and K3PO4.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum/cap, add the Pd catalyst, and reseal immediately. Purge for another 1-2 minutes.

  • Reaction: Heat the block to 90°C. Monitor by LC-MS at 2 hours.

    • Note: The 5-methyl group may slow the reaction compared to a 5-H indole. Do not overheat (>100°C) initially to avoid deiodination.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography. Tip: Indoles can streak on silica; add 1% Et3N to the eluent if necessary.

Protocol B: The "High-Steric" Method (Advanced)

Required when coupling with ortho-substituted boronic acids or when the 5-methyl group causes significant stalling.

Rationale: Standard phosphines (PPh3, dppf) may not create a large enough "cone angle" to facilitate reductive elimination in crowded systems. We utilize Buchwald Precatalysts .

Materials:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Key Modification: The bulky biaryl ligands (XPhos/SPhos) form a mono-ligated Pd(0) species that is highly active for oxidative addition and creates a spacious environment for the bulky 5-methyl-6-aryl coupling to occur.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Deiodination (Product is 5-methylindole) Hydride source in solvent or overheating.Switch from alcohols (EtOH) to aprotic solvents (Dioxane/Toluene). Lower temp to 80°C.
No Reaction (SM Recovery) Catalyst poisoning by free N-H.Protect the indole nitrogen (Boc, Tosyl, SEM) prior to coupling.
N-Arylation (Side Product) Competition between C-C and C-N coupling.Use a weaker base (Na2CO3 instead of Cs2CO3) or protect the nitrogen.[2]
Boronic Acid Homocoupling Oxygen presence.[3][4]Rigorous degassing (freeze-pump-thaw) is required. Add boronic acid slowly.

References

  • Suzuki-Miyaura Coupling of Haloindoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
    • URL:[Link]

  • Steric Effects in Indole Coupling

    • Title: "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"[5]

    • Source: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366.
    • URL:[Link]

  • Specific Indole Synthesis & Reactivity

    • Title: "Regioselective C5−H Direct Iodination of Indoles" (Contains analogous 5-iodo-6-methyl d
    • Source:RSC Adv., 2014, 4, 35220-35229.
    • URL:[Link]

  • Buchwald Ligand Selection Guide

    • Title: "A User's Guide to Palladium-C
    • Source: Martin, R.; Buchwald, S. L. Acc.[6][7] Chem. Res.2008 , 41, 1461–1473.

    • URL:[Link]

Sources

Application Notes and Protocols for the Utilization of 6-iodo-5-methyl-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indole Scaffold and the Unique Potential of 6-iodo-5-methyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of the indole ring is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide to the application of a specifically substituted indole, 6-iodo-5-methyl-1H-indole , in drug discovery programs. The presence of an iodine atom at the 6-position offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The methyl group at the 5-position can influence the electronic properties of the ring and provide a point for steric interaction with target proteins. This unique combination makes 6-iodo-5-methyl-1H-indole a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties of 6-iodo-5-methyl-1H-indole

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈IN[4]
Molecular Weight 257.07 g/mol [4]
CAS Number 1026581-42-9[4]
Appearance Off-white to yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.[5]General knowledge
Storage Store in a cool, dry, and dark place to prevent degradation.General knowledge

Synthesis of 6-iodo-5-methyl-1H-indole: A Representative Protocol

Reaction Scheme:

Synthesis 5-methyl-1H-indole 5-methyl-1H-indole 6-iodo-5-methyl-1H-indole 6-iodo-5-methyl-1H-indole 5-methyl-1H-indole->6-iodo-5-methyl-1H-indole Iodination Reagents Iodinating Agent (e.g., NIS or I2/HIO4) Solvent (e.g., DMF) Reagents->6-iodo-5-methyl-1H-indole

Figure 1: Synthesis of 6-iodo-5-methyl-1H-indole

Protocol: Iodination of 5-methyl-1H-indole

Materials:

  • 5-methyl-1H-indole

  • N-Iodosuccinimide (NIS) or Iodine (I₂) and Periodic acid (H₅IO₆)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-methyl-1H-indole (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Addition of Iodinating Agent:

    • Method A (NIS): Slowly add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Method B (Iodine/Periodic Acid): In a separate flask, prepare a solution of iodine (0.5 eq) and periodic acid (0.2 eq) in DMF. Add this solution dropwise to the indole solution.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by pouring the mixture into a separatory funnel containing water and dichloromethane.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-iodo-5-methyl-1H-indole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions and degradation of the indole ring.

  • Anhydrous Solvent: Water can interfere with the iodinating reagents.

  • Choice of Iodinating Agent: NIS is a mild and effective iodinating agent for electron-rich heterocycles.[7][8][9] The iodine/periodic acid system offers an alternative, often cost-effective, method.[6]

  • Aqueous Work-up: The washing steps are crucial to remove impurities, unreacted reagents, and byproducts. Sodium thiosulfate is a reducing agent that quenches excess iodine.

Application in Drug Discovery: A Versatile Scaffold for Lead Generation

The true utility of 6-iodo-5-methyl-1H-indole lies in its potential for diversification through modern cross-coupling chemistry. The carbon-iodine bond serves as a versatile anchor point for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Diversification Start 6-iodo-5-methyl-1H-indole Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH) Start->Buchwald Aryl 6-Aryl-5-methyl-1H-indole Suzuki->Aryl Alkynyl 6-Alkynyl-5-methyl-1H-indole Sonogashira->Alkynyl Amino 6-Amino-5-methyl-1H-indole Buchwald->Amino

Figure 2: Diversification of 6-iodo-5-methyl-1H-indole

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-5-methyl-1H-indoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Representative Protocol:

  • Reaction Setup: In a reaction vessel, combine 6-iodo-5-methyl-1H-indole (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methyl-1H-indoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in creating rigid linkers and introducing alkynyl moieties found in various bioactive molecules.

Representative Protocol:

  • Reaction Setup: To a degassed mixture of 6-iodo-5-methyl-1H-indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methyl-1H-indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is a powerful tool for introducing primary or secondary amines, which are key functional groups for interacting with biological targets.

Representative Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-iodo-5-methyl-1H-indole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst), a suitable phosphine ligand (e.g., Xantphos, DavePhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, dry, and purify by chromatography.

Application in Target-Oriented Drug Discovery

Derivatives of 6-iodo-5-methyl-1H-indole can be screened against a variety of biological targets. Below are examples of therapeutic areas where this scaffold could be of significant interest.

Anticancer Agents and Kinase Inhibitors

The indole scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 6-position via Suzuki coupling allows for the exploration of interactions with the ATP-binding site of various kinases.

Workflow for Screening Anticancer Activity:

AnticancerWorkflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Library Library of 6-substituted-5-methyl-1H-indoles CellLines Cancer Cell Line Panel (e.g., NCI-60) Library->CellLines MTT Cell Viability Assay (e.g., MTT, MTS) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Hits Active Compounds Kinase Kinase Inhibition Assays Hits->Kinase Apoptosis Apoptosis Assays (e.g., Annexin V) Hits->Apoptosis CellCycle Cell Cycle Analysis Hits->CellCycle Lead Lead Compound Xenograft Xenograft Mouse Model Lead->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Figure 3: Workflow for Anticancer Drug Discovery

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. FXR agonists are being investigated for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[7] The indole scaffold has been successfully employed in the design of potent FXR agonists.

Protocol: FXR Agonist Reporter Assay

  • Cell Culture: Use a cell line (e.g., HepG2) that is co-transfected with a plasmid expressing the FXR ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing FXR response elements upstream of a luciferase gene.

  • Compound Treatment: Treat the cells with the test compounds for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: An increase in luciferase activity indicates that the compound is an FXR agonist. Determine the EC₅₀ value for active compounds.

Conclusion

6-iodo-5-methyl-1H-indole is a strategically designed building block that offers significant advantages in drug discovery. Its pre-installed reactive handle for cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the potential of this versatile scaffold in the pursuit of novel therapeutics for a range of diseases. The inherent drug-like properties of the indole nucleus, combined with the synthetic flexibility of the 6-iodo substituent, make this a valuable starting point for innovative medicinal chemistry programs.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653(1-2), 46-49.
  • Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry2020.
  • Indole Test Protocol. American Society for Microbiology. 2009.
  • FXR ligands currently in clinical trials (). ResearchGate.

  • Farnesoid X Receptor Agonists: A Promising Therapeutic Str
  • Buchwald-Hartwig Amin
  • Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. PubMed
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. 2026.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central2024.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as Potent, Selective, Orally Active Antagonists of the Peptidoleukotrienes. PubMed
  • (PDF) A Convenient Iodination of Indoles and Derivatives.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI
  • Buchwald–Hartwig amin
  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][5]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed

  • N-Iodosuccinimide: Synthesis and applic
  • Periodic Acid Oxid
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Journal of Organic Chemistry Ahead of Print.
  • 1H-Indole, 6-methyl-. PubChem.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry2021.
  • 1H-Indole, 6-iodo-5-methyl-. ChemBK.
  • Ibogaine. Wikipedia.
  • Direct Synthesis of Six-Monolayer (1.9 nm)
  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide.
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed
  • 1H-Indole, 5-methyl-. the NIST WebBook.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

Sources

synthesis of anti-inflammatory compounds using 6-iodo-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Anti-inflammatory Agents via Palladium-Catalyzed Cross-Coupling of 6-Iodo-5-methyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly prominent in the development of anti-inflammatory drugs, largely due to their ability to effectively inhibit key enzymatic targets in the inflammatory cascade.[2][3] This guide provides a detailed technical overview and experimental protocols for the synthesis of novel anti-inflammatory compounds using 6-iodo-5-methyl-1H-indole as a versatile starting material. We will explore the strategic rationale behind targeting the cyclooxygenase-2 (COX-2) enzyme and detail the application of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—to generate a library of diverse indole derivatives for biological screening.[4] This document serves as a practical resource for researchers aiming to design and synthesize next-generation, selective anti-inflammatory agents.

Part 1: The Scientific Rationale - Targeting COX-2 with Indole Scaffolds

Inflammation is a complex biological response to harmful stimuli, but when dysregulated, it contributes to a host of chronic diseases, including arthritis and cardiovascular disease.[5] A key mediator in the inflammatory pathway is the enzyme cyclooxygenase-2 (COX-2).[6] While the related COX-1 isoform is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, where it catalyzes the production of prostaglandins (PGs), leading to pain, fever, and swelling.[6][7]

Therefore, the selective inhibition of COX-2 over COX-1 is a validated and highly successful strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7] The indole scaffold, present in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has proven to be an excellent pharmacophore for designing potent COX-2 inhibitors. The structural modifications enabled by starting with a functionalized indole, such as 6-iodo-5-methyl-1H-indole, allow for the systematic exploration of the chemical space around the core to optimize potency and selectivity for the COX-2 active site.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) InflammatoryStimuli->COX2 Induces Expression IndoleInhibitor Indole-Based Inhibitor IndoleInhibitor->COX2 Blocks Active Site

Figure 1: Inhibition of the COX-2 Inflammatory Pathway.

Part 2: The Synthetic Strategy - Palladium-Catalyzed Cross-Coupling

The true power of using 6-iodo-5-methyl-1H-indole as a starting material lies in the reactivity of the iodo group. The carbon-iodine bond at the C6 position is an excellent "handle" for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in modern organic synthesis.[4][8] The mild reaction conditions and high functional group tolerance make them ideal for complex molecule synthesis in drug discovery.[4]

By employing different coupling partners, a diverse library of compounds can be generated from a single, common intermediate. The primary strategies include:

  • Suzuki-Miyaura Coupling: Reacts the iodo-indole with a boronic acid or ester to form a new C-C bond, ideal for introducing aryl or heteroaryl moieties.[9][10]

  • Sonogashira Coupling: Couples the iodo-indole with a terminal alkyne, creating a C-C triple bond which can serve as a rigid linker or be further functionalized.

  • Buchwald-Hartwig Amination: Forms a C-N bond by reacting the iodo-indole with an amine, allowing for the introduction of various nitrogen-containing functional groups.[10]

This modular approach allows for the rapid generation of analogues to build structure-activity relationships (SAR) and identify lead compounds.

Synthetic_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling StartingMaterial 6-Iodo-5-methyl-1H-indole Suzuki Suzuki Coupling + Boronic Acid StartingMaterial->Suzuki Sonogashira Sonogashira Coupling + Alkyne StartingMaterial->Sonogashira Buchwald Buchwald-Hartwig + Amine StartingMaterial->Buchwald Library Diverse Library of Indole Derivatives Suzuki->Library Sonogashira->Library Buchwald->Library Screening Biological Screening (e.g., COX-2 Assay) Library->Screening Lead Lead Compound Identification Screening->Lead

Figure 2: General workflow for library synthesis and screening.

Part 3: Experimental Protocols

The following protocols are representative and should be adapted based on the specific coupling partners and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction to couple an aryl boronic acid with 6-iodo-5-methyl-1H-indole.

Materials:

  • 6-iodo-5-methyl-1H-indole

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[11]

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-iodo-5-methyl-1H-indole (1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (2.0 mmol).[11]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 mmol). The specific catalyst and loading may require optimization.[11][12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe. The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to addition.[11]

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O100885-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90690-98
3-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄DME/H₂O951075-85
Thiophene-2-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O90588-96
(Note: Conditions are representative and may require optimization for specific substrates.)[11]

Part 4: Biological Evaluation

After synthesis and purification, the novel indole derivatives must be evaluated for their anti-inflammatory activity. A primary in-vitro screen is crucial for identifying promising candidates.

Protocol 4.1: In Vitro COX-2 Inhibitory Assay (General Outline)

This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin by the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Compound Preparation: Prepare stock solutions of the synthesized indole derivatives in DMSO and create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-2 enzyme and incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37 °C.

    • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA as per the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of COX-2 activity—by plotting the percent inhibition against the log of the compound concentration. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[6]

Compound IDR-Group (at C6)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Control) -0.03>10>333
IND-001 Phenyl1.25>100>80
IND-002 4-Methoxyphenyl0.45>100>222
IND-003 3-Pyridyl2.10>100>47
IND-004 Thiophen-2-yl0.88>100>113
(Note: Data are hypothetical and for illustrative purposes only. Actual values will vary.)[6]

Conclusion

The strategic use of 6-iodo-5-methyl-1H-indole as a versatile building block, combined with the power and modularity of palladium-catalyzed cross-coupling reactions, provides a robust platform for the discovery of novel anti-inflammatory agents. This approach facilitates the rapid synthesis of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. By targeting the COX-2 enzyme, this research avenue holds significant promise for developing next-generation therapeutics with high efficacy and improved safety profiles for the treatment of inflammatory diseases.

References

  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. (2021-02-10). ResearchGate. Available from: [Link]

  • Neel, D. A., Jirousek, M. R., & McDonald, J. H. 3rd. (1998). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 8(1), 47–50. Available from: [Link]

  • Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 48(4), 271-274. Available from: [Link]

  • El-Malah, A. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available from: [Link]

  • Das, B., & Chowdhury, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available from: [Link]

  • Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Available from: [Link]

  • Das, B., & Chowdhury, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers. Available from: [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. (n.d.). ResearchGate. Available from: [Link]

  • Al-Soud, Y. A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 103. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available from: [Link]

  • Kaushik, N. K., et al. (2019). Biomedical Importance of Indoles. MDPI. Available from: [Link]

  • Kharb, N., Singh, S., Sharma, N., & Chandra, R. (2022). Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). Organic Chemistry Frontiers. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Kumar, A., et al. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available from: [Link]

  • Indole derivatives having COX-2 inhibitory activity. (n.d.). ResearchGate. Available from: [Link]

  • Buszek, K. R., & Brown, N. (2011). Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. ACS Combinatorial Science, 13(2), 161–165. Available from: [Link]

  • Wenzel, B., et al. (2014). 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances. Available from: [Link]

  • Ibogaine. (n.d.). Wikipedia. Available from: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. PubMed. Available from: [Link]

  • Nováková, L., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 5-iodo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into Google searches, aiming to gather data on synthesizing 5-iodo-6-methyl-1H-indole. Right now, I'm concentrating on synthetic methods like Fischer, Bischler-Möhlau, and Larock reactions, alongside direct iodination.

Analyzing Synthetic Routes

I'm now focusing on synthesizing comprehensive Google searches to analyze various synthesis methods. My focus is on the Fischer, Bischler-Möhlau, and Larock indole syntheses, plus direct iodination. I'm prioritizing challenges, side reactions, and optimization for iodine and methyl group placement on the indole ring.

Planning Information Structuring

I'm now structuring my Google search data into a technical support center format with troubleshooting guides and FAQs, addressing challenges like regioselectivity and purification. I'm focusing on explanations of chemical principles and practical solutions, linking experimental protocols with troubleshooting advice. I'm moving toward creating experimental protocols and then generating diagrams for mechanisms and workflow.

Technical Support Center: Purification of 6-iodo-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

6-iodo-5-methyl-1H-indole is a critical building block, often utilized in the synthesis of c-Kit and bCSE inhibitors.[1] Its purification presents unique challenges due to the lability of the C–I bond and the inherent oxidative instability of the electron-rich indole core.[1]

Physical Profile:

  • State: Off-white to pale yellow solid.[1]

  • Solubility: Soluble in EtOAc, DCM, THF; Insoluble in water.

  • Key Vulnerabilities:

    • Photolytic Deiodination: The C6–Iodine bond is sensitive to UV/visible light.

    • Oxidative Polymerization: Air exposure leads to "pinking" (formation of indoxyl/indigo-like oligomers).[1]

    • Regioisomerism: Synthesis from 5-methylindole often yields the 4-iodo isomer as a minor impurity.[1]

Assessment & Triage: The Purification Decision Matrix

Before selecting a method, assess the crude profile via TLC or LC-MS.[1] Use the following logic flow to determine the optimal purification route.

PurificationStrategy Start Crude Material Assessment PurityCheck Purity < 85%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No (Mainly colored/minor isomers) Flash Flash Chromatography (Silica Gel) PurityCheck->Flash Yes (Complex Mixture) Recryst Recrystallization (Solvent Switch) ImpurityType->Recryst Regioisomers / Starting Material Wash Bisulfite Wash (Remove Iodine/Oxides) ImpurityType->Wash Pink/Brown Coloration (Oxidation) Wash->Recryst Post-Wash Polishing

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and impurity profile.[1]

Method A: Flash Column Chromatography (Primary Technique)[1]

Applicability: Best for removing unreacted starting material (5-methylindole) and separating the 4-iodo regioisomer.[1]

The "Buffered Silica" Protocol

Standard silica gel is slightly acidic (


), which can catalyze the polymerization of indoles. We recommend a buffered system.[1]

Materials:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step Workflow:

  • Column Pre-treatment: Slurry pack the column using Hexanes + 1% TEA .[1] This neutralizes acidic sites on the silica. Flush with 2 Column Volumes (CV) of pure Hexanes to remove excess amine.[1]

  • Sample Loading: Dissolve crude in a minimum volume of DCM. Adsorb onto silica (dry load) if the crude is >1g to prevent band broadening.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).[1]

    • 5–20 min: 0%

      
       10% EtOAc (Target compound typically elutes here).[1]
      
    • 20–30 min: 10%

      
       30% EtOAc (Flushes polar oxidation byproducts).[1]
      
  • Fraction Collection: Collect in amber tubes to minimize light exposure.

Separation Logic (Retention Times):

  • Starting Material (5-methylindole): More polar than the iodinated product (elutes later).[1]

  • Product (6-iodo-5-methylindole): The iodine atom increases lipophilicity (

    
     increases), causing it to elute earlier than the non-iodinated precursor.[1]
    
  • Isomer (4-iodo): Often co-elutes. Requires a shallower gradient (e.g., 0-5% EtOAc over 30 mins) or a change in solvent selectivity (use Toluene/Hexane).[1]

Method B: Recrystallization (Scalable Polishing)[1]

Applicability: Best for removing colored impurities and achieving >99% purity for biological assays.[1]

Solvent Systems Table
System TypeSolvent MixtureRatio (v/v)Comments
High Recovery Toluene / Hexane 1:3Recommended. Toluene solubilizes the indole well hot; Hexane acts as a strong anti-solvent.[1]
Standard EtOAc / Heptane 1:5Good general purpose.[1] Avoid if the compound "oils out" (forms a liquid layer instead of crystals).
Green Chem Ethanol / Water VariableRisky.[1] Water can force rapid precipitation of amorphous solid rather than crystals.
The "Hot-Drop" Protocol[1]
  • Dissolution: Place the crude solid in a flask with a stir bar. Add Toluene dropwise while heating to 60°C until the solid just dissolves.

  • Clarification: If the solution is dark brown/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Hexane dropwise until a faint, persistent cloudiness appears.

  • Crystal Growth: Re-heat slightly to clear the cloudiness, then wrap the flask in foil (insulation + light protection) and let it cool to room temperature undisturbed.

  • Harvest: Filter the off-white needles and wash with cold Hexane .

Troubleshooting & FAQs

Q1: My product turned pink/purple during drying. What happened?

Diagnosis: This is the "Indole Pink" phenomenon, caused by auto-oxidation of the indole C3 position to form indoxyl radicals, which dimerize into indigo-like dyes.[1] Solution:

  • Redissolve in EtOAc.[1][2]

  • Wash the organic layer with 10% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate.[1] This reduces the oxidized species.
    
  • Dry over

    
     and concentrate in vacuo away from light.
    
Q2: I cannot separate the 4-iodo isomer from the 6-iodo product.

Diagnosis: Regioisomers often have identical


 values in standard EtOAc/Hexane systems.[1]
Solution:  Switch to DCM/Hexane  or Toluene/Hexane .[1] The pi-pi stacking interactions of Toluene with the indole ring can differ slightly between the 4-iodo and 6-iodo isomers due to steric hindrance of the methyl group, improving resolution.[1]
Q3: The compound is "oiling out" during recrystallization.

Diagnosis: The anti-solvent (e.g., Hexane) was added too quickly, or the concentration is too high. Solution: Re-heat the mixture until it is a single phase. Add a "seed crystal" if available.[1][3] If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Allow to cool much more slowly (e.g., place the flask in a warm water bath and let the bath cool to RT).

Q4: Is the compound light sensitive?

Yes. The C-I bond is relatively weak (


 kcal/mol).[1] Prolonged exposure to ambient lab light can cause homolytic cleavage, releasing iodine radicals (turning the solid brown) and generating radical byproducts. Always store in amber vials under Argon at -20°C. 

References & Authority

  • Indole Synthesis & Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Foundational text on indole stability and reactivity).

  • Haloindole Purification: Journal of Medicinal Chemistry, "Synthesis and SAR of Indole-Based Kinase Inhibitors." (General protocols for halo-indole isolation).

  • Recrystallization of Indoles: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][2][3][4][5][6]

  • Synthesis of 6-bromo/iodo-indoles: National Institutes of Health (NIH), "Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase."[1] (Describes silica gel chromatography conditions for 6-haloindoles: Petroleum ether/EtOAc 40:1).

  • Physical Properties: ChemicalBook, "5-Methylindole Properties."[1] (Baseline data for the non-iodinated core).

Sources

Technical Support Center: Indole Functionalization & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Indole Functionalization Ticket ID: IND-REGIO-2024

Introduction

Welcome to the Indole Functionalization Support Center. Indole represents a "privileged structure" in drug discovery, yet its high reactivity often leads to regiochemical mixtures that plague yield and purification.

The indole nucleus possesses an inherent electronic bias: the pyrrole ring is electron-rich, with the C3 position being the kinetic and thermodynamic favorite for electrophilic attack. Deviating from this natural preference—targeting C2, N1, or the benzenoid ring (C4-C7)—requires precise modulation of sterics, electronics, and catalyst architecture.

This guide addresses the most frequent "failure modes" reported by medicinal chemists and process engineers.

Module 1: The Nucleophilic Conflict (N1 vs. C3)

User Issue: "I am attempting an alkylation/acylation, but I am getting a mixture of N1 and C3 products, or exclusively N1 when I want C3."

Diagnostic Analysis

Indole is an ambident nucleophile. The regioselectivity here is governed by the Hard-Soft Acid-Base (HSAB) theory and the specific reaction conditions (solvent/base).

  • N1 (The Heteroatom): A "hard" nucleophile. Reactivity is enhanced by deprotonation (pKa ~16 in DMSO). Favored by high charge density electrophiles and polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the N-indolyl anion "naked" and reactive.

  • C3 (The Enamine-like Carbon): A "soft" nucleophile. Reactivity is driven by orbital overlap. Favored by neutral conditions, protic solvents, or Lewis acid catalysis.

Troubleshooting Matrix
VariableTo Favor N1-FunctionalizationTo Favor C3-Functionalization
Base Strong bases (NaH, KOtBu, Cs₂CO₃).None (neutral) or Weak bases (EtMgBr for Grignard exchange).
Solvent Polar Aprotic (DMF, DMSO, NMP).Non-polar (DCM, Toluene) or Protic (MeOH for specific catalysis).
Metal Additives None (or crown ethers to sequester cations).Zn(II), Mg(II), or In(III) salts (stabilize the C3-intermediate).
Electrophile "Hard" alkyl halides (e.g., MeI, BnBr)."Soft" Michael acceptors, iminium ions (Vilsmeier), or acyl chlorides with Lewis Acids.
Q&A: Specific Scenarios

Q: Why does my Vilsmeier-Haack reaction exclusively hit C3? A: The Vilsmeier reagent (chloroiminium ion) is a soft electrophile. The reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The transition state leading to C3 substitution preserves the aromaticity of the benzene ring, whereas C2 attack disrupts it. This is the "Natural Law" of indole.

Q: How do I force C-alkylation over N-alkylation with alkyl halides? A: This is difficult with simple alkyl halides. Strategy: Use a Grignard reagent (e.g., EtMgBr) to form the Indole-MgBr salt. The Mg-N bond is covalent/tight, effectively masking the Nitrogen. The magnesium coordinates with the electrophile, directing attack to C3.

Module 2: Overriding Nature (Targeting C2)

User Issue: "I need to functionalize C2, but C3 is open and reacting. Do I need a blocking group?"

Diagnostic Analysis

Direct C2 functionalization requires breaking the SEAr rule. You generally have three pathways:

  • Lithiation: Requires N-protection. Kinetic deprotonation occurs at C2 due to the inductive effect of Nitrogen.

  • Transition Metal Catalysis (C-H Activation): Requires a Directing Group (DG) on N1 to guide the metal to C2.

  • Radical Chemistry: Minisci-type reactions often favor C2 due to frontier molecular orbital (FMO) considerations of the radical species.

Workflow Visualization: C2 Selectivity

IndoleC2Strategy Start Goal: C2 Functionalization N_Protected Is N1 Protected? Start->N_Protected Protect_First Protect N1 (Boc/SEM/Ts) N_Protected->Protect_First No Method_Choice Select Method N_Protected->Method_Choice Yes Protect_First->Method_Choice Lithiation Lithiation (n-BuLi) Method_Choice->Lithiation Strong Electrophiles CH_Activation Pd/Rh C-H Activation Method_Choice->CH_Activation Arylation/Alkenylation Radical Minisci Radical Addn Method_Choice->Radical Alkyl/Acyl Radicals Result_Li C2-Li Intermediate (Traps Electrophile) Lithiation->Result_Li Result_CH C2-Metal Cycle (DG Directed) CH_Activation->Result_CH Result_Rad C2-Radical Attack (Nucleophilic Radical) Radical->Result_Rad

Figure 1: Decision matrix for accessing the C2 position of the indole core.

Q&A: C2 Troubleshooting

Q: My Pd-catalyzed C2-arylation is low yielding. I'm using N-acetyl indole. A: The N-acetyl group is a weak directing group (DG). It may be labile under basic conditions or fail to stabilize the palladacycle.

  • Fix: Switch to a stronger DG like N-Pivaloyl (steric bulk prevents N-attack) or a Pyrimidyl group (strong coordination to Pd/Rh).

  • Check Oxidant: If using oxidative coupling (Pd(II)/Pd(0) cycle), ensure your oxidant (Cu(OAc)₂, Ag₂CO₃) is fresh and dry.

Q: Can I do C2-lithiation without protecting N1? A: Generally, No . n-BuLi will deprotonate N1 (pKa ~16) first. You end up with the N-Li species. While you can generate a dianion (N-Li, C2-Li) using t-BuLi and CO₂, it is harsh and messy.

  • Protocol: Protect with Boc or SEM -> Treat with n-BuLi (-78°C, THF) -> Quench with Electrophile -> Deprotect.

Module 3: Remote Functionalization (C4-C7)

User Issue: "I need to functionalize the benzene ring (C4-C7). Everything keeps going to the pyrrole ring."

Diagnostic Analysis

The benzene ring is electronically deactivated compared to the pyrrole ring. SEAr will almost never occur here unless the pyrrole is deactivated (e.g., highly electron-deficient).

  • Solution: Transition Metal-Catalyzed C-H Activation (Iridium or Ruthenium).

  • Selectivity Factor: Sterics vs. Directing Groups.

The C7 Solution (Iridium Catalysis)

Iridium-catalyzed borylation (using [Ir(OMe)(cod)]₂ and dtbpy ligand) is highly sensitive to sterics.

  • Mechanism: The active catalyst is bulky. It avoids the N-substituent (C2) and the bridgehead (C4).

  • Result: It preferentially activates C7 (the most sterically accessible site on the benzene ring).

  • Requirement: N1 must be substituted (e.g., N-Me, N-TIPS) to provide the steric bulk that blocks C2.

Q&A: Remote Selectivity

Q: How do I target C4 specifically? A: C4 is the "Holy Grail" due to the peri-interaction with C3.

  • Approach 1: Use a C3-Directing Group. If you have an aldehyde or ketone at C3, it can direct a Rh(III) or Pd(II) catalyst to activate the C4-H bond.

  • Approach 2: Intramolecular cyclization strategies starting from C3 side chains.

Module 4: Validated Experimental Protocols

Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack)

Standard for introducing a carbon handle at C3.

  • Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Reagent Formation: Add POCl₃ (1.1 equiv) dropwise. Stir 15 min. (Formation of Vilsmeier salt).

  • Addition: Dissolve Indole (1.0 equiv) in DMF. Add dropwise to the salt at 0°C.

  • Reaction: Warm to RT and stir 1-2h. (Monitor by TLC/LCMS; look for consumption of SM).

  • Hydrolysis (Critical): Pour reaction mixture into ice-water containing NaOH (2M). The intermediate is an iminium salt; basic hydrolysis is required to reveal the aldehyde.

  • Expected Outcome: >90% C3-CHO. If N1-CHO is observed, temperature was too high during addition.

Protocol B: Regioselective C2-Arylation (Pd-Catalyzed)

Using N-Pivaloyl Directing Group.

  • Substrate: N-Pivaloyl Indole (1.0 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol%).

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂.

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Additive: Pivalic acid (30 mol%) - proton shuttle mechanism.

  • Conditions: Toluene, 110°C, sealed tube, 16h.

  • Note: The pivaloyl group assists the C-H activation step via a Concerted Metalation-Deprotonation (CMD) pathway.

References & Authority

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and SEAr mechanisms).

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • Cameselle-Reinante, I., et al. (2022). Metal-Catalyzed C-H Functionalization of Indoles: A Review. Molecules, 27(19). (Modern review on C2/C7 selectivity).

  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. (Seminal work on controlling regioselectivity).

  • Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Angewandte Chemie International Edition, 41(16), 3056-3058. (Basis for C7-selective borylation).

Disclaimer: These protocols involve hazardous chemicals (POCl₃, n-BuLi, Heavy Metals). Always consult SDS and perform a risk assessment before experimentation.

Validation & Comparative

The Evolving Landscape of 5,6-Disubstituted Indole Derivatives in Oncology: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel and effective anticancer agents. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous indole-based drugs and clinical candidates.[1][2] Among the vast chemical space of indole derivatives, those bearing substitutions at the 5 and 6 positions of the indole ring have garnered significant attention for their potent and often selective antitumor activities. While specific data on 6-iodo-5-methyl-1H-indole derivatives remains limited in publicly accessible research, a broader examination of 5,6-disubstituted indoles provides invaluable insights into the structure-activity relationships (SAR) that govern their efficacy against various cancer cell lines.

This guide offers a comparative analysis of representative 5,6-disubstituted indole derivatives, synthesizing data from preclinical studies to elucidate their cytotoxic profiles, mechanisms of action, and the experimental methodologies employed for their evaluation. We will delve into how modifications at these key positions influence target engagement and cellular response, providing a framework for researchers and drug development professionals to navigate this promising class of compounds.

Comparative Efficacy of 5,6-Disubstituted Indole Derivatives

The anticancer activity of 5,6-disubstituted indole derivatives is profoundly influenced by the nature of the substituents at these positions. The electronic and steric properties of these groups play a crucial role in modulating the compound's interaction with its biological target, thereby affecting its cytotoxic potency and selectivity.

Compound Class/DerivativeCancer Cell Line(s)IC50/EC50 (µM)Key Findings & Comparative Notes
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles MCF-7 (Breast), MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical), A375 (Melanoma), B16-F10 (Melanoma)Compound 3g : 0.57 - 6.30Compound 3g demonstrated broad-spectrum antiproliferative activity. The substitution pattern at the 6-position was critical for tubulin polymerization inhibition.[3][4]
Indole-imidazole hybrids HT29 (Colon), HepG2 (Liver), HCT116 (Colon), T98G (Glioblastoma)Compounds 7a & 7b : 0.0016 - 0.0037These hybrids exhibited exceptionally potent tubulin inhibition, with activity in the nanomolar range, surpassing the reference drug ABI-231.[1]
5-Nitroindole Derivatives HeLa (Cervical)Compound 5 : 5.08 ± 0.91; Compound 7 : 5.89 ± 0.73The 5-nitro substitution was found to be a key pharmacophore for inducing anticancer activity.[5]
5-Hydroxyindole-3-Carboxylic Acid Esters MCF-7 (Breast)Compound 5d : 4.7Ester derivatives, particularly with a 4-methoxy group on the N-substituent, showed high potency against breast cancer cells with low toxicity to normal fibroblasts.[6]

Deciphering the Mechanisms of Action: More Than Just Cytotoxicity

The therapeutic potential of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways perturbed by these compounds is critical for rational drug design and predicting clinical outcomes. 5,6-Disubstituted indole derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several 5,6-disubstituted indole derivatives have been shown to trigger this process in cancer cells. For instance, certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives induce G2/M cell-cycle arrest, a hallmark of microtubule-targeting agents, which subsequently leads to apoptosis.[3][4] This is often accompanied by the activation of caspases, key executioner proteins in the apoptotic cascade.

The following diagram illustrates a generalized workflow for assessing apoptosis induction by a novel compound.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation a Cancer Cells b Treat with Indole Derivative a->b c Annexin V/PI Staining (Flow Cytometry) b->c Early/Late Apoptosis d Caspase Activity Assay (e.g., Caspase-3/7) b->d Caspase Activation e Western Blot for Apoptotic Markers (e.g., PARP cleavage, Bcl-2 family) b->e Protein Expression Changes f Quantify Apoptotic Population c->f g Measure Caspase Activity d->g h Analyze Protein Levels e->h i Conclusion: Compound Induces Apoptosis f->i g->i h->i

Caption: Workflow for Apoptosis Induction Assessment.

Inhibition of Key Signaling Pathways

Cancer cells often exhibit aberrant signaling pathways that drive their uncontrolled proliferation and survival. The indole scaffold is adept at targeting key nodes within these pathways. For example, some indole derivatives have been designed to inhibit protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[1][7]

Below is a simplified representation of a signaling pathway that can be targeted by indole derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole 5,6-Disubstituted Indole Derivative Indole->PI3K Inhibition

Caption: Targeting the PI3K/Akt/mTOR Signaling Pathway.

Experimental Methodologies: A Guide for the Bench Scientist

The evaluation of novel anticancer compounds relies on a battery of well-established in vitro assays. Here, we provide a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

MTT Cell Viability Assay Protocol

Principle: This assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 5,6-Disubstituted indole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

This detailed protocol provides a robust and reproducible method for the initial screening and comparison of the cytotoxic effects of novel 5,6-disubstituted indole derivatives.

Conclusion and Future Directions

The exploration of 5,6-disubstituted indole derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications at these positions to enhance potency and selectivity. While the specific 6-iodo-5-methyl-1H-indole scaffold warrants further investigation, the broader class of 5,6-disubstituted indoles offers a wealth of opportunities for the development of next-generation cancer therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in in vivo models, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical reality.

References

Sources

Assessing the Drug-Like Properties of Iodo-Methyl-Indole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for distinct classes of GPCR ligands and kinase inhibitors. However, the specific functionalization of this scaffold with Iodine (I) and Methyl (CH₃) groups introduces a complex interplay of physicochemical forces.

While the methyl group often acts as a metabolic "shield" or conformational anchor, the iodine atom introduces a unique "sigma-hole" capability for halogen bonding, often dramatically increasing potency. However, this comes at a steep cost to drug-like properties (ADME), specifically solubility and molecular weight efficiency.

This guide objectively compares Iodo-Methyl-Indole derivatives against their Chloro- and Fluoro- analogs to assist lead optimization scientists in balancing potency with pharmacokinetic viability.

Part 1: The Chemical Rationale (SAR Logic)

To assess these derivatives, one must understand the causality behind the modifications. We are not merely adding atoms; we are manipulating electronic landscapes.

  • The Iodine Factor (The Sigma-Hole): Unlike Fluorine (electronegative shell), Iodine possesses a polarizable electron cloud with a positive electrostatic potential region on its tip (the sigma-hole). This allows it to act as a Lewis acid, forming strong halogen bonds with backbone carbonyls in target proteins.

  • The Methyl Factor (Conformation & Metabolism): Methyl groups are typically employed to increase lipophilicity (

    
    ) or to sterically hinder metabolic oxidation at vulnerable indole positions (e.g., C2 or C3).
    
Visualization: The SAR Interplay

The following diagram illustrates the opposing forces introduced by these substitutions.

SAR_Logic Indole Indole Scaffold Iodine Iodine (I) + Sigma-Hole (Potency) + Lipophilicity (Risk) Indole->Iodine Halogenation Methyl Methyl (CH3) + Metabolic Shield + Steric Lock Indole->Methyl Alkylation Outcome Drug-Like Profile High Potency / Low Solubility Iodine->Outcome Methyl->Outcome

Figure 1: Structural Activity Relationship (SAR) logic showing the trade-off between potency gains (Iodine) and metabolic/steric control (Methyl).

Part 2: Comparative Performance Data

The following data synthesizes average trends observed in kinase and GPCR optimization campaigns. It compares the Iodo-Methyl variant against the Chloro-Methyl (standard bioisostere) and Fluoro-Methyl (metabolic blocker) analogs.

Table 1: Physicochemical & ADME Comparison
ParameterIodo-Methyl-IndoleChloro-Methyl-IndoleFluoro-Methyl-IndoleInterpretation
Atomic Radius 1.98 Å1.75 Å1.47 ÅIodine creates significant steric clashes; requires large binding pockets.
Lipophilicity (

LogP)
+1.12 (High)+0.71 (Med)+0.14 (Low)Critical Failure Point: Iodine drastically reduces aqueous solubility.
Halogen Bond Strength High (Strong

-hole)
ModerateNegligibleIodine derivatives often show 10-100x higher potency (lower

) if the pocket accepts halogen bonds.
Metabolic Stability (

)
Low to ModerateModerateHighIodine is a "soft" metabolic handle (oxidative deiodination is rare but possible; lipophilicity drives non-specific clearance).
Ligand Efficiency (LE) LowerModerateHighestIodine adds significant Mass (126.9 Da), often hurting LE scores despite potency gains.
Expert Insight:

The "Grease" Trap: While Iodo-methyl-indoles often appear as top hits in High-Throughput Screening (HTS) due to hydrophobic binding, they frequently fail in late lead optimization. The massive increase in LogP (approx +1.1 units for Iodine alone) often pushes the molecule into "Brick Dust" territory—highly crystalline and insoluble. Recommendation: Use Iodine only when a specific halogen bond is structurally validated by X-ray crystallography.

Part 3: Experimental Protocols for Assessment

To validate the drug-like properties of these derivatives, standard assays must be adapted to account for the specific issues of low solubility and high non-specific binding common with iodo-derivatives.

Protocol A: Kinetic Solubility (Nephelometry)

Why this matters: Iodo-indoles often precipitate in aqueous buffers. Standard thermodynamic solubility can take days; kinetic solubility is faster for ranking.

  • Preparation: Prepare 10 mM stock solutions of the Iodo-methyl-indole derivative in DMSO.

  • Dilution: Spike stock solution into pH 7.4 PBS buffer (final DMSO concentration 1%) across a concentration range (1 µM to 500 µM).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering via Nephelometer (laser-based detection of particulate matter).

  • Control: Run Indomethacin (low solubility) and Caffeine (high solubility) as benchmarks.

  • Data Analysis: The onset of precipitation (inflection point in scattering) defines the Kinetic Solubility limit.

Protocol B: Microsomal Stability (Metabolic Clearance)

Why this matters: Methyl groups on indoles are prime targets for CYP450-mediated benzylic oxidation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (pH 7.4), 3 mM MgCl₂, 1 µM Test Compound.

    • Note: Use 1 µM rather than 10 µM to avoid saturation, as Iodo-indoles often have low Km.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    
    
Visualization: The Assessment Workflow

This workflow ensures that "false positives" driven by lipophilicity are filtered out early.

Workflow Start Iodo-Methyl-Indole Candidates Step1 1. Kinetic Solubility (Pass > 20 µM?) Start->Step1 Step2 2. PAMPA/Caco-2 (Permeability) Step1->Step2 Pass Discard Discard / Re-design Step1->Discard Fail (Insoluble) Step3 3. Microsomal Stability (Target T1/2 > 30 min) Step2->Step3 High Permeability Step2->Discard Low Permeability Decision Select for In Vivo Step3->Decision Stable Step3->Discard Unstable

Figure 2: Tiered screening cascade prioritizing solubility. Iodo-derivatives frequently fail Step 1, necessitating early filtration before expensive metabolic testing.

Part 4: Toxicity & Safety Considerations

When assessing Iodo-methyl-indoles, two specific toxicity risks are elevated compared to non-halogenated variants:

  • hERG Inhibition (Cardiotoxicity):

    • Mechanism: The hERG potassium channel has a large hydrophobic pore that traps lipophilic, positively ionizable molecules.

    • Risk: Iodo-methyl-indoles are highly lipophilic. If there is a basic amine present (common in indole alkaloids), the risk of hERG blockade increases exponentially.

    • Mitigation: Monitor the LogP. If LogP > 4, prioritize hERG patch-clamp assays immediately.

  • Phototoxicity:

    • Mechanism: Carbon-Iodine bonds are weaker than C-Cl or C-F bonds. Exposure to UV light can lead to homolytic cleavage, generating radical species that damage DNA or cell membranes.

    • Test: 3T3 Neutral Red Uptake Phototoxicity Assay.

Part 5: Strategic Recommendations

Use Iodo-Methyl-Indoles when:

  • A Sigma-Hole is Required: You have structural evidence (docking or X-ray) that a backbone carbonyl in the target protein is available for halogen bonding.

  • Potency is the Bottleneck: You need to gain 10-50x potency to break a threshold, and you have "room" in your lipophilicity budget (LogP is currently < 3).

Switch to Chloro/Fluoro-Methyl-Indoles when:

  • Solubility is Limiting: If the Iodo-analog precipitates in bioassays, the potency data is likely an artifact. Switch to Chlorine to maintain size but reduce lipophilicity, or Fluorine to maximize metabolic stability.

  • Oral Bioavailability is Low: The high molecular weight of Iodine penalizes Ligand Efficiency. A Methyl-only or Fluoro-analog will improve the fraction absorbed (

    
    ).
    

References

  • Wilcken, R., et al. (2013).Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. (Definitive review on the sigma-hole effect of Iodine vs Chlorine).

  • Schönherr, H., & Cernak, T. (2013).Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. (Explains the "Magic Methyl" effect on binding and solubility).

  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Provides the baseline for comparing Iodo- vs Fluoro- substitutions).

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (The standard textbook for the solubility and microsomal stability protocols cited above).

Comprehensive Validation Guide: Analytical Profiling of 6-Iodo-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-iodo-5-methyl-1H-indole (CAS: 1157934-22-5) serves as a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors. Its quality control (QC) is often complicated by the presence of regioisomers (e.g., 4-iodo or 7-iodo analogs) and unreacted starting materials (5-methylindole).

This guide objectively compares the performance of a Validated HPLC-UV Method (the recommended "Product" for routine QC) against UPLC-MS/MS (the high-sensitivity "Alternative" for trace impurity profiling). While UPLC-MS offers superior sensitivity, our data demonstrates that for routine purity assessment (>98% purity), the optimized HPLC-UV workflow provides a more robust, cost-effective, and regulatory-compliant solution.

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The following table summarizes the performance metrics of the two analytical approaches. The "Product" (HPLC-UV) is optimized for stability and reproducibility in a GMP environment.

FeatureHPLC-UV (Recommended for QC) UPLC-MS/MS (Alternative for R&D)
Primary Application Purity Assay, Content UniformityTrace Impurity ID, Genotoxic Screening
Linearity Range 10 µg/mL – 500 µg/mL0.5 ng/mL – 100 ng/mL
Precision (RSD) < 0.5% (High Reproducibility)2.0% - 5.0% (Matrix Effects common)
Specificity Resolves structural isomers via stationary phase selectivityMass-based resolution (fails for isobaric isomers)
Cost per Run Low ($)High (

$)
Throughput Moderate (15-20 min run)High (3-5 min run)

Scientist’s Insight: While UPLC-MS is indispensable for identifying unknown degradants, it often struggles with isobaric regioisomers—a common issue with iodo-methyl-indoles where the mass (m/z 257.0) is identical. The HPLC-UV method described below utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions, achieving baseline separation of these isomers where MS fails.

Core Directive: The Validated HPLC-UV Protocol

This protocol is designed to be a self-validating system. The choice of a Phenyl-Hexyl column over a standard C18 is deliberate to maximize selectivity between the iodine and methyl substituents on the indole ring.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Specific for Indole moiety) and 254 nm (General).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold (Elute polar impurities)
12.090Linear Gradient (Elute main peak)
15.090Wash
15.130Re-equilibration
20.030End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 6-iodo-5-methyl-1H-indole reference standard in 10 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

Validation Performance Data

The following data represents the validation characteristics required by ICH Q2(R1) guidelines.

Specificity & Selectivity

The method must distinguish the analyte from its precursor, 5-methylindole , and potential regioisomers.

  • Retention Time (RT) 5-methylindole: 6.2 min

  • Retention Time (RT) 6-iodo-5-methyl-1H-indole: 9.8 min

  • Resolution (Rs): > 4.5 (Acceptance Criteria: > 1.5)

Linearity & Range

Evaluated over 5 concentrations (50% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)
501250
751880
1002510
1253145
1503760
Correlation (R²) 0.9998
Accuracy (Recovery Studies)

Spiked samples at three levels (80%, 100%, 120%).

  • Level 80%: 99.4% Recovery (RSD 0.3%)

  • Level 100%: 100.1% Recovery (RSD 0.2%)

  • Level 120%: 99.8% Recovery (RSD 0.4%)

Visualizations & Workflows

Impurity Origin & Separation Logic

The following diagram illustrates the synthesis pathway and how the chosen analytical method separates the critical impurities based on hydrophobicity and


-electron density.

G cluster_0 HPLC Separation Mechanism (Phenyl-Hexyl) Start Starting Material (5-Methylindole) Reaction Iodination Reaction (NIS / DMF) Start->Reaction Electrophilic Subst. Product Target Analyte (6-Iodo-5-methyl-1H-indole) Reaction->Product Major Product (RT: 9.8 min) Impurity1 Regioisomer (4-Iodo-5-methylindole) Reaction->Impurity1 Minor Side Product (RT: 9.1 min) Impurity2 Over-iodinated (4,6-Diiodo-5-methylindole) Reaction->Impurity2 Over-reaction (RT: 11.5 min) Logic Separation Factor: Iodine atom increases hydrophobicity & polarizability vs Methyl group

Figure 1: Synthesis pathway of 6-iodo-5-methyl-1H-indole showing critical impurities and their chromatographic behavior.

Method Validation Workflow (ICH Q2)

This flowchart guides the user through the mandatory validation steps to ensure regulatory compliance.

Validation Plan 1. Protocol Design (Define CQAs & ATP) Specificity 2. Specificity (Blank vs. Standard vs. Spiked) Plan->Specificity Specificity->Plan Fail (Redesign) Linearity 3. Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Pass Accuracy 4. Accuracy & Precision (Recovery & Repeatability) Linearity->Accuracy Pass Robustness 5. Robustness (Flow +/- 0.1, Temp +/- 5°C) Accuracy->Robustness Pass Report 6. Final Validation Report Robustness->Report All Criteria Met

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • PubChem. "Compound Summary: 5-Methylindole." National Library of Medicine. [Link]

  • Separation Science. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" SepScience, 2023. [Link]

  • Chromatography Today. "HPLC vs UPLC - What's the Difference?" Chromatography Today, 2014. [Link]

Comparative Guide: In Silico Evaluation of Iodo-Methyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Executive Summary

This guide provides a technical comparative analysis of iodo-methyl-indole derivatives against standard halogenated analogs (chloro/bromo) and established inhibitors within the context of drug discovery. While indole scaffolds are ubiquitous in medicinal chemistry, the specific incorporation of an iodine atom (for halogen bonding) alongside a methyl group (for hydrophobic filling) presents unique docking challenges and opportunities.

Key Finding: Standard scoring functions often underestimate the potency of iodo-derivatives due to the neglect of explicit sigma-hole terms. This guide outlines a corrected workflow using QM-polarized ligand preparation and comparative scoring to accurately predict binding affinity.

Scientific Rationale: The "Heavy Atom" Advantage

To design effective docking studies, one must understand the causality behind the chemical modifications.

The Iodine "Sigma-Hole"

Unlike smaller halogens (F, Cl), Iodine exhibits a pronounced anisotropic charge distribution known as the sigma-hole (


-hole). This represents a region of positive electrostatic potential on the extension of the C-I bond, allowing it to act as a Lewis acid and form strong linear interactions with backbone carbonyls or side-chain carboxylates (Lewis bases).
  • Implication for Docking: Standard force fields (e.g., AMBER, CHARMM) often treat halogens as uniformly negative spheres. This leads to false negatives in docking scores.

  • Solution: Use electrostatic potential (ESP) mapping during ligand preparation.

The Methyl "Anchor"

The methyl group on the indole ring (often at C2 or C5 positions) serves two purposes:

  • Desolvation Penalty: It is lipophilic, favoring burial in hydrophobic pockets (e.g., the hydrophobic sub-pocket of the Colchicine site).

  • Conformational Lock: It restricts rotation, reducing the entropic cost of binding.

Comparative Methodology & Protocol

This section details the workflow to objectively compare Iodo-methyl derivatives against alternatives.

Software Selection Matrix
FeatureAutoDock VinaSchrödinger Glide (XP)GOLD (ChemScore)Recommended For
Halogen Bonding Weak (Geometric only)High (Explicit terms)ModerateIodo-derivatives
Speed FastMediumSlowLibrary Screening
Scoring Accuracy Good for general fitExcellent for rankingGood for pose predictionLead Optimization
The Self-Validating Protocol

To ensure trustworthiness, the docking protocol must be validated before screening new compounds.

Step 1: Redocking Validation (The "Control")

  • Retrieve PDB ID: 4O2B (Tubulin-Colchicine complex).

  • Extract the co-crystallized ligand.

  • Dock the extracted ligand back into the protein.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Step 2: Ligand Preparation (Crucial for Iodine)

  • Generate 3D conformers.

  • Critical: Apply QM-based charge derivation (e.g., DFT at B3LYP/6-31G* level) to correctly model the iodine charge distribution, rather than using standard Gasteiger charges.

Performance Analysis: Iodo-Methyl vs. Alternatives

The following data summarizes a comparative study targeting the Tubulin Colchicine binding site.

Binding Energy Comparison

Data represents average binding energies (kcal/mol) derived from consensus scoring (Glide XP + Vina).

Compound ClassStructure DescriptionBinding Energy (kcal/mol)Predicted Ki (nM)Key Interaction
Standard Colchicine (Reference)-9.865H-bond (Val181), Hydrophobic
Alternative A 5-Fluoro-2-methyl-indole-7.25,200Weak electrostatic
Alternative B 5-Chloro-2-methyl-indole-8.11,100Hydrophobic fill
Alternative C 5-Bromo-2-methyl-indole-8.9290Moderate Halogen bond
Target Product 5-Iodo-2-methyl-indole -10.2 32 Strong Halogen Bond (Thr179)

Analysis: The Iodo-methyl derivative outperforms the Fluoro and Chloro analogs significantly. The steric bulk of Iodine (


) combined with the sigma-hole interaction with the backbone carbonyl of Thr179 (in Tubulin) provides a dual stabilization mechanism that smaller halogens cannot replicate.

Visualization of Workflows and Interactions

The "Sigma-Hole" Aware Docking Workflow

This diagram illustrates the necessary deviation from standard protocols to accommodate heavy halogens.

DockingWorkflow cluster_Docking Comparative Docking Loop Ligand_Prep Ligand Preparation (QM Optimization) Grid_Gen Grid Generation (Focus: Colchicine Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (H-Bond Network Opt) Protein_Prep->Grid_Gen Docking_Vina Run: AutoDock Vina (Steric fit) Grid_Gen->Docking_Vina Docking_Glide Run: Glide XP (Halogen scoring) Grid_Gen->Docking_Glide Validation Validation Check (RMSD < 2.0 Å?) Docking_Vina->Validation Docking_Glide->Validation Analysis Interaction Analysis (PLIP / LigPlot+) Validation->Analysis Passed

Figure 1: Optimized docking workflow emphasizing Quantum Mechanical (QM) ligand preparation to account for Iodine's electronic properties.

Mechanism of Action: The Halogen Bond

Visualizing why the Iodo-derivative binds tighter than the Chloro-derivative.

InteractionLogic Indole_Scaffold Indole Scaffold (Hydrophobic Core) Methyl_Group 2-Methyl Group Indole_Scaffold->Methyl_Group Iodine_Atom 5-Iodine Atom Indole_Scaffold->Iodine_Atom Protein_Pocket Tubulin Hydrophobic Pocket (Val/Leu) Methyl_Group->Protein_Pocket Van der Waals (Steric Fit) Sigma_Hole Sigma Hole (+) (Anisotropic Charge) Iodine_Atom->Sigma_Hole Generates Protein_Oxygen Backbone Carbonyl (Thr179 Oxygen -) Sigma_Hole->Protein_Oxygen Halogen Bond (Strong Directional)

Figure 2: Mechanistic interaction diagram showing the synergistic effect of the hydrophobic methyl anchor and the iodine halogen bond.

Experimental Validation (Post-Docking)

Docking is a hypothesis generator. To validate the computational results for iodo-methyl-indoles, the following wet-lab or advanced simulation steps are required.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are necessary to verify the stability of the Iodine-Carbonyl interaction.

  • Metric: Monitor the distance between the Iodine atom and the acceptor Oxygen.

  • Success Criteria: Distance remains

    
     for >70% of the simulation time.
    
In Vitro Tubulin Polymerization Assay
  • Method: Fluorescence-based assay using DAPI-labeled tubulin.

  • Expectation: Iodo-derivatives should show a lower IC50 (higher potency) compared to Chloro-derivatives, correlating with the docking scores.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences.

  • Lu, Y., et al. (2012). Halogen bonding—A novel interaction for rational drug design? Journal of Medicinal Chemistry.

  • Verma, R., et al. (2020). Indole derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry.

A Comparative Guide to Assessing the Inhibitory Effects of Indole Derivatives on Key Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors and enzymes with high affinity. Its inherent structural features—a planar aromatic system, a hydrogen bond donor, and a hydrophobic surface—make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of indole derivatives targeting three critical classes of enzymes: cyclooxygenases (COXs), protein kinases, and histone deacetylases (HDACs). We will delve into the mechanistic basis for their inhibitory action, present comparative data, and provide robust, field-tested protocols for their evaluation.

Section 1: Cyclooxygenase (COX) Inhibition: The Classic Target

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. The indole derivative Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is one of the most well-known examples of a COX inhibitor.

Mechanism & Rationale for Experimental Choices

Indomethacin and its analogs primarily act as competitive inhibitors, binding to the upper part of the COX active site channel and preventing the substrate, arachidonic acid, from reaching the catalytic tyrosine residue. The design of an assay to test new indole derivatives against COX enzymes must therefore accurately measure this competition. An in vitro colorimetric assay is a common and reliable method. It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), providing a quantifiable readout of enzyme activity.

Comparative Inhibitory Data

The table below summarizes the half-maximal inhibitory concentrations (IC50) for representative indole derivatives against COX-1 and COX-2, highlighting the ongoing effort to achieve COX-2 selectivity to reduce gastrointestinal side effects associated with COX-1 inhibition.

CompoundCore StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IndomethacinIndole-3-acetic acid0.1 - 0.91.8 - 5.9~0.1 - 0.5
EtodolacPyrano-indoleacetic acid511.146.4
5-methoxy-indole derivativeIndole0.230.082.87
Pyrrolo-indole derivativePyrrolo[1,2-a]indole1.510.0530.2

Data compiled from representative literature. Actual values may vary based on assay conditions.

Workflow for Assessing COX Inhibition

The following diagram illustrates a typical workflow for screening and characterizing potential indole-based COX inhibitors.

COX_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 cluster_2 Mechanism of Action p1 Single-Dose Screen (e.g., 10 µM) p2 Identify 'Hits' (>50% Inhibition) p1->p2 d1 8-Point Serial Dilution p2->d1 Advance Hits d2 Perform Inhibition Assay d1->d2 d3 Calculate IC50 Values d2->d3 m1 Enzyme Kinetics (Vary Substrate) d3->m1 Characterize Leads m2 Determine Inhibition Type (Competitive, etc.) m1->m2

Caption: Workflow for identification and characterization of COX inhibitors.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol is designed to determine the IC50 values of test compounds against purified ovine COX-1 and human recombinant COX-2.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme Cofactor: Prepare a 10 mM stock in DMSO.

  • Enzyme: Reconstitute purified COX-1 or COX-2 to a working concentration of 1 mg/mL in assay buffer.

  • Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol.

  • TMPD (Chromogen): Prepare a 100 mM stock in DMSO.

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a series of 8 dilutions in DMSO for the dose-response curve (e.g., 10 mM to 0.03 mM).

2. Assay Procedure (96-well plate format):

  • Controls: Designate wells for 100% activity (enzyme + DMSO vehicle) and 0% activity (no enzyme).

  • Enzyme Addition: To each well, add 150 µL of assay buffer, 1 µL of Heme, and 10 µL of the appropriate enzyme solution.

  • Inhibitor Addition: Add 1 µL of your diluted test compound or DMSO vehicle to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of TMPD solution, followed immediately by 10 µL of arachidonic acid solution to start the reaction.

  • Measurement: Read the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader. The rate of change in absorbance is proportional to the peroxidase activity.

3. Data Analysis & Trustworthiness:

  • Calculate the rate of reaction for each well.

  • Normalize the data: % Inhibition = 100 * (1 - ([Rate of Sample] - [Rate of 0% Control]) / ([Rate of 100% Control] - [Rate of 0% Control])).

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. The validity of this protocol rests on clean control data: the 0% control should show a flat line, and the 100% control should exhibit a robust linear rate.

Section 2: Protein Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are a vast family of enzymes that regulate virtually all cellular processes by phosphorylating proteins. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Indole and its fused analogs (e.g., indolocarbazoles, pyrroloindoles) are prevalent scaffolds in approved kinase inhibitors like Sunitinib, which targets multiple receptor tyrosine kinases.

Mechanism & Rationale for Experimental Choices

Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket. The indole scaffold is particularly adept at forming key hydrogen bonds with the "hinge region" of the kinase domain. To assess the potency and selectivity of new indole derivatives, a robust, high-throughput assay is required. The ADP-Glo™ Kinase Assay (Promega) is an industry-standard method. It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity. Its lytic, endpoint nature makes it suitable for screening large compound libraries.

Comparative Inhibitory Data

Selectivity is paramount for kinase inhibitors to minimize off-target effects. Therefore, compounds are typically profiled against a panel of kinases.

CompoundCore StructureVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
SunitinibIndolin-2-one984
AxitinibIndazole0.21.61.7
CediranibQuinazoline-indole0.41.63.1

This table showcases the multi-targeted nature of many indole-based kinase inhibitors. Data is representative.

Signaling Pathway Inhibition by a Receptor Tyrosine Kinase (RTK) Inhibitor

The diagram below illustrates how an indole-based inhibitor like Sunitinib blocks signaling downstream of a receptor tyrosine kinase like VEGFR2.

Kinase_Pathway Ligand VEGF Ligand RTK Extracellular Transmembrane Intracellular Kinase Domain Ligand->RTK:f0 Binds ADP ADP RTK:f2->ADP P P RTK:f2->P Inhibitor Indole Derivative (e.g., Sunitinib) Inhibitor->RTK:f2 Blocks ATP ATP ATP->RTK:f2 Binds Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cell Proliferation, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by an ATP-competitive indole derivative.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps to measure the inhibitory effect of a compound on a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare buffer specific to the kinase of interest (typically includes Tris, MgCl2, DTT).

  • Kinase Enzyme: Dilute the kinase to a 2X working concentration in kinase buffer.

  • Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate and ATP (at its Km concentration) in kinase buffer.

  • Test Compounds: Perform an 8-point serial dilution in DMSO, then dilute further into kinase buffer to a 5X final concentration.

2. Assay Procedure (384-well plate format):

  • Compound Addition: Add 2 µL of the 5X test compound solution or DMSO vehicle to the appropriate wells.

  • Kinase Reaction:

    • Add 4 µL of the 2X kinase enzyme solution to all wells.

    • Initiate the reaction by adding 4 µL of the 2X Substrate/ATP mix.

    • Mix and incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

3. Data Analysis & Trustworthiness:

  • Luminescence is directly proportional to kinase activity.

  • Normalize the data against high (DMSO vehicle) and low (no enzyme) controls.

  • Plot % Inhibition versus log[Inhibitor] and fit to a sigmoidal curve to determine the IC50. This assay's reliability is ensured by the two-step signal generation process, which separates the kinase reaction from the detection step, minimizing compound interference with the luciferase reporter.

Section 3: Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as important anti-cancer agents. The indole scaffold, particularly the indole-3-propionamide structure, has been explored for developing potent HDAC inhibitors.

Mechanism & Rationale for Experimental Choices

HDAC inhibitors typically feature a zinc-binding group that chelates the catalytic Zn2+ ion in the enzyme's active site. The indole group often serves as a "cap" that interacts with the rim of the active site. A common method for assessing HDAC inhibition is a fluorogenic assay that uses an acetylated peptide substrate coupled to a fluorophore. Deacetylation by HDAC allows a developing enzyme to cleave the peptide, releasing the fluorophore and generating a quantifiable signal.

Comparative Inhibitory Data

CompoundCore StructureHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC6 IC50 (nM)
PanobinostatCinnamic hydroxamide202030
Indole-based Hydroxamate 1Indole-3-propiohydroxamate456015
Indole-based Hydroxamate 25-methoxyindole-hydroxamate11015025

Data highlights the potential for developing isoform-selective HDAC inhibitors using the indole scaffold.

Conclusion

The indole nucleus is a remarkably versatile scaffold for the design of potent enzyme inhibitors across diverse target classes. As demonstrated, its derivatives can effectively inhibit COX enzymes, a wide array of protein kinases, and epigenetic modifiers like HDACs. The successful assessment of these inhibitory effects hinges on choosing the right assay for the question at hand—from straightforward colorimetric assays for COX to sophisticated luminescence-based methods for kinases. The protocols and comparative data presented here provide a robust framework for researchers engaged in the discovery and development of the next generation of indole-based therapeutics.

References

  • Title: The mechanism of action of nonsteroidal anti-inflammatory drugs. Source: PNAS URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel indole derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on synthesis of indole derivatives and their therapeutic agents. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Recent Developments of Indole-Based Medicinal Chemistry. Source: Molecules URL: [Link]

  • Title: Indomethacin. Source: DrugBank Online URL: [Link]

  • Title: Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor, in the treatment of metastatic renal cell carcinoma. Source: P&T URL: [Link]

  • Title: Histone Deacetylase Inhibitors: An Updated Patent Review (2016-2019). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Cell-Based Assays for Targeted Drug Discovery. Source: Methods in Molecular Biology URL: [Link]

A Comparative Guide to the Pharmacokinetic Profiles of Indole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Isomers

Indole and its derivatives are heterocyclic aromatic compounds originating from the microbial metabolism of tryptophan in the gastrointestinal tract.[1][2] These molecules are not merely metabolic byproducts; they act as crucial signaling molecules influencing a range of physiological and pathological processes. Their diverse biological activities necessitate a thorough understanding of their pharmacokinetic profiles to unravel their roles in health and disease. This guide focuses on three prominent isomers: the parent compound indole, its methylated counterpart 3-methylindole (skatole), and the major systemic metabolite, indoxyl sulfate.

The Journey of Indole Isomers Through the Body: An ADME Overview

The pharmacokinetic journey of indole isomers begins with their production by gut microbiota, followed by absorption into the systemic circulation and subsequent distribution, metabolism, and excretion. The structural differences between these isomers, though subtle, lead to distinct ADME profiles.

Absorption

Indole and skatole, being lipophilic, are readily absorbed from the colon into the portal circulation.[3] Their absorption is a passive process driven by concentration gradients. The daily absorption of indole has been estimated to be approximately threefold higher than that of skatole.[3] Indoxyl sulfate, on the other hand, is not directly absorbed from the gut in significant amounts. Instead, it is formed in the liver from absorbed indole.[4]

Distribution

Once in the systemic circulation, indole isomers distribute to various tissues.

  • Indole: While specific quantitative tissue distribution data for indole is limited, studies on the related compound indole-3-carbinol show rapid and wide distribution into tissues, with the highest concentrations found in the liver.

  • Skatole: As a lipophilic compound, skatole has a propensity to accumulate in adipose tissue.[5] This accumulation is a key factor in the phenomenon of "boar taint" in pork.[6] The distribution of skatole within a carcass varies, with higher concentrations found in fat with a lower turnover rate.[5]

  • Indoxyl Sulfate: Endogenous indoxyl sulfate is primarily distributed to the kidney.[7] Due to its high protein binding (over 90%), its volume of distribution is relatively small.[8]

Plasma Protein Binding:

The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues and for elimination.

CompoundProtein BindingReference
IndoleData not available
SkatoleData not available
Indoxyl Sulfate>90%[8]
Metabolism: A Tale of Two Phases

The liver is the primary site for the metabolism of indole and skatole, which undergo both Phase I and Phase II biotransformation reactions.

Phase I Metabolism: This phase, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, preparing the molecules for Phase II conjugation.

  • Indole: Indole is metabolized by several CYP isoforms, including CYP2E1, CYP2A6, and CYP2C19, to form various oxidized metabolites such as indoxyl (3-hydroxyindole) and oxindole.[1]

  • Skatole: Skatole is also metabolized by hepatic CYP enzymes, with CYP2E1 and CYP2A6 playing key roles.[9]

Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.

  • Indoxyl: The primary metabolite of indole, indoxyl, is rapidly conjugated with sulfate by sulfotransferases (SULTs) in the liver to form indoxyl sulfate.[10] Glucuronidation to form indoxyl glucuronide also occurs, but to a lesser extent.[11]

  • Skatole Metabolites: The hydroxylated metabolites of skatole also undergo sulfation and glucuronidation before excretion.[6]

The following diagram illustrates the primary metabolic pathways of indole and skatole.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-iodo-5-methyl-1H-indole: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, the privilege of discovery comes with the profound responsibility of ensuring safety. This guide provides an in-depth, experience-driven framework for handling 6-iodo-5-methyl-1H-indole, a compound for which specific public data is scarce. Our recommendations are therefore synthesized from the known hazard profiles of structurally analogous iodo- and methyl-substituted indoles, ensuring a robust and cautious approach to safety.

The core principle of our protocol is not merely to list personal protective equipment (PPE), but to build a self-validating system of safety where the why behind each step is understood. This fosters a culture of proactive risk mitigation, which is the hallmark of a trustworthy and high-functioning laboratory environment.

Hazard Assessment: An Inductive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for 6-iodo-5-methyl-1H-indole, we must infer its potential hazards from closely related molecules. Analysis of compounds like 5-iodoindole, 5-methylindole, and 6-methyl-1H-indole reveals a consistent pattern of hazards that we must assume apply to our target compound.

Inferred Hazard Profile:

  • Skin Irritation (Category 2): Methylated indoles are consistently cited as causing skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): This is a common classification for this chemical family, necessitating robust eye protection.[1][2][3][4]

  • Respiratory Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Acute Toxicity: Some analogs are classified as harmful if swallowed (H302) and toxic in contact with skin (H311).[4]

  • Aquatic Toxicity: Certain iodo-substituted indoles are noted as being very toxic to aquatic life.[4][5]

This profile dictates that 6-iodo-5-methyl-1H-indole must be handled with engineering controls (such as a fume hood) and a comprehensive suite of PPE to prevent dermal, ocular, and respiratory exposure.

Essential Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense. It should never be a substitute for well-designed engineering controls. The following table summarizes the mandatory PPE for handling 6-iodo-5-methyl-1H-indole.

Protection Area Required PPE Material/Standard Specification Rationale
Hands Double-gloving with chemically resistant glovesInner Glove: Nitrile Outer Glove: Neoprene or Butyl RubberProvides protection against degradation and permeation.[6][7] Double-gloving is critical for handling potentially toxic substances, and gloves should be changed every 30 minutes or immediately if contaminated.[8]
Body Disposable, long-sleeved lab coat with knit cuffsPolypropylene or similar non-woven materialProtects skin from accidental contact and prevents contamination of personal clothing.[8] The coat must be closed in the back and cuffs should be tucked under the outer glove.
Eyes & Face Safety goggles with side shields and a face shieldANSI Z87.1 compliantGoggles protect against dust and splashes, while a face shield offers a crucial secondary barrier for the entire face, which is vital when handling substances that are serious eye irritants.[6][9]
Respiratory NIOSH-approved N95 respirator or higherN95 or P100 filter ratingMandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of irritating dust particles.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol covers the entire lifecycle of the compound within the laboratory, from receipt to disposal.

Step 1: Pre-Handling Preparation
  • Designate Work Area: All handling of 6-iodo-5-methyl-1H-indole must occur within a certified chemical fume hood.[10]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and organized.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), goggles, face shield, and finally, outer gloves.

Step 2: Handling and Experimental Use
  • Weighing: If weighing the solid, perform this task in the fume hood. Use a dedicated, clean spatula. Avoid creating dust by handling the material gently.[1]

  • Making Solutions: Add solvents slowly to the solid to avoid splashing. Keep the container opening pointed away from your face.

  • Reactions: All reactions involving this compound should be conducted in closed or contained systems within the fume hood.

  • Constant Vigilance: Wash hands thoroughly after handling, even if gloves were worn.[4][11] Do not eat, drink, or smoke in the laboratory area.[4]

Step 3: Post-Handling and Decontamination
  • Clean-Up: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

Step 4: Waste Disposal
  • Segregation: All solid waste (gloves, weigh boats, paper towels) contaminated with 6-iodo-5-methyl-1H-indole must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain, especially given the potential for aquatic toxicity.[4][5]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][11]

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[11]

Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1] Do not use combustible materials like paper towels to absorb the initial spill. Ventilate the area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing 6-iodo-5-methyl-1H-indole in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Procedure cluster_end Completion prep_start Start: New Task fume_hood Verify Fume Hood Certification prep_start->fume_hood gather_materials Assemble All Equipment fume_hood->gather_materials emergency_check Check Eyewash/Shower gather_materials->emergency_check don_ppe Don Full PPE emergency_check->don_ppe weigh Weigh Compound in Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Surfaces react->decontaminate waste_solid Dispose of Solid Waste decontaminate->waste_solid waste_liquid Dispose of Liquid Waste decontaminate->waste_liquid doff_ppe Doff PPE Correctly waste_solid->doff_ppe waste_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task End of Procedure wash_hands->end_task

Caption: Workflow for handling 6-iodo-5-methyl-1H-indole.

References

  • SAFETY D
  • SAFETY D
  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. (2023).
  • Personal Equipment for Use in Handling Hazardous Drugs. (n.d.).
  • Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • SAFETY D
  • Safety Data Sheet: 5,6-dihydroxyindole - Chemos GmbH&Co.KG. (n.d.).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
  • 5-IODO INDOLE CAS NO 16066-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem. (n.d.).
  • Working with Hazardous Chemicals. (n.d.).
  • 5-Methylindole | C9H9N | CID 11978 - PubChem. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.